Quinol sulfate

Catalog No.
S568618
CAS No.
17438-29-8
M.F
C6H6O5S
M. Wt
190.18 g/mol
Availability
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Quinol sulfate

CAS Number

17438-29-8

Product Name

Quinol sulfate

IUPAC Name

(4-hydroxyphenyl) hydrogen sulfate

Molecular Formula

C6H6O5S

Molecular Weight

190.18 g/mol

InChI

InChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10)

InChI Key

FPXPQMOQWJZYBL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)OS(=O)(=O)O

Synonyms

hydroquinone mono(hydrogen sulfate), quinol sulfate

Canonical SMILES

C1=CC(=CC=C1O)OS(=O)(=O)O

The exact mass of the compound Quinol sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identity and Properties of Quinol Sulfates

Author: Smolecule Technical Support Team. Date: February 2026

"Quinol sulfate" refers to different metabolites depending on the biological context. The core data for the two identified compounds is summarized in the table below.

Table 1: Comparative Analysis of this compound Metabolites

Property This compound (Hydroquinone Sulfate) [1] 4-Quinol Sulfate [2]
IUPAC Name 4-hydroxyphenyl hydrogen sulfate [4-hydroxy-3,5-bis(propan-2-yl)phenyl] oxidanesulfonic acid
Chemical Formula C6H6O5S C12H18O5S
Average Mass 190.176 Da 274.333 Da
Monoisotopic Mass 189.99359 Da 274.087494376 Da
SMILES O=S(=O)(O)Oc1ccc(O)cc1 CC(C)C1=CC(OS(O)(=O)=O)=CC(C(C)C)=C1O
InChIKey FPXPQMOQWJZYBL-UHFFFAOYSA-N RKAQPQOYAJQIAA-UHFFFAOYSA-N
Synonym(s) Hydroquinone monosulfate Not Available
Structural Notes Mono-sulfated hydroquinone Hydroxyphenyl ring disubstituted with isopropyl groups and sulfate

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of 4-Quinol Sulfate [2]

Property Predicted Value / Outcome
Water Solubility 0.321 mg/mL
logP 3.38
logS -2.9
pKa (Strongest Acidic) -1.7
Physiological Charge -1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Polar Surface Area (PSA) 83.83 Ų
Rotatable Bond Count 4
Bioavailability Yes
Rule of Five Yes
Ghose Filter Yes
Veber's Rule No

Experimental Protocol and Applications

One key experimental application of a this compound variant is in plant tissue culture. The following Graphviz diagram illustrates the core workflow for using 8-Hydroxy-Quinolinol-Sulfate (8-HQS) to initiate cultures from apple tree material [3].

G Experimental Workflow for Plant Tissue Culture using 8-HQS Start Collect shoot tips from adult orchard trees Clean Clean and surface disinfest explants Start->Clean Dissect Dissect to 2-3 mm Clean->Dissect Cover Cover with 0.1% 8-HQS solution for 24h Dissect->Cover Transfer Transfer to modified MS-medium with BA Cover->Transfer Assess1 Assess after 7 days: Reduced browning & infection Transfer->Assess1 Assess2 Assess after 60 days: Variable shoot growth rates Assess1->Assess2

Workflow for establishing apple tissue culture using 8-HQS to reduce contamination and browning [3].

The methodology can be broken down into the following steps [3]:

  • Culture Initiation: Actively growing shoot tips are collected from adult orchard trees, cleaned, and surface-disinfested.
  • Explant Preparation: The shoot tips are dissected into 2–3 mm segments.
  • 8-HQS Treatment: Explants are covered with 200 μl of a 0.1% solution of 8-hydroxy-quinolinol-sulfate (8-HQS) for 24 hours.
  • Medium Transfer: After treatment, explants are moved to a modified MS-medium containing 4.4 μM BA (6-benzyladenine). After two weeks, they are transferred to a medium containing both auxin and cytokinin.
  • Key Outcomes: The application of 8-HQS significantly reduces the infection rate and inhibits the browning of explants and the media. This method yielded 50–90% sterile explants after 7 days, compared to 100% loss in untreated controls.

Metabolic Pathway and Relationship Visualization

The following diagram illustrates the proposed metabolic relationship between the core hydroquinone molecule and its sulfated derivative, a common phase II detoxification reaction.

G HQ Hydroquinone Enzyme Sulfotransferase Enzyme HQ->Enzyme Substrate QS This compound (Conjugate) Enzyme->QS Synthesis PAPS PAPS (Sulfate Donor) PAPS->Enzyme Cofactor

Proposed conjugation pathway of hydroquinone to form this compound via sulfotransferase.

Key Insights for Researchers

  • Compound Specificity is Critical: Researchers must precisely identify which "this compound" metabolite is relevant to their work, as the simple hydroquinone derivative and the disubstituted 4-Quinol sulfate have distinct structures, masses, and likely biological roles [1] [2].
  • A Role Beyond Metabolism: The demonstrated efficacy of 8-HQS in plant tissue culture suggests potential for these compounds as active agents in biotechnology. Its dual action in reducing microbial contamination and inhibiting polyphenol oxidase-mediated browning is particularly valuable for working with sensitive plant genotypes [3].
  • Data Gaps and Research Opportunities: The available data is strong on identity but limited. Key areas for further investigation include the complete biosynthetic pathways, detailed pharmacokinetics, specific protein targets, and the full toxicological profile of these metabolites.

References

Quinol sulfate aryl sulfate compound

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Quinol Sulfate

The table below summarizes the core chemical and structural information for Hydroquinone Sulfate (this compound) available from the search results [1].

Property Description
IUPAC Name (4-hydroxyphenyl) sulfate [1]
CAS Number 17438-29-8 [1]
Molecular Formula C₆H₅O₅S⁻ [1]
Molecular Weight 189.17 g/mol [1]
Classification Aryl sulfate; Phenylsulfate; Organosulfonate oxoanion [1]
Biological Role Human and marine xenobiotic metabolite [1]
Relationship to AHR Information on direct AHR activation not available in search results

Research Context and Suggested Directions

The search results indicate that this compound is primarily recognized as a metabolite of hydroquinone, which is a compound that can be formed from the breakdown of benzene [1]. Its classification as a human xenobiotic metabolite suggests its presence indicates exposure to certain environmental chemicals or drugs.

While the specific data you requested is sparse, the broader research context points to several relevant areas for investigation:

  • Sulfation Pathways: Sulfation is a critical conjugation reaction in the body, modulating the activity and elimination of various small molecules, including hormones, neurotransmitters, and xenobiotics [2]. This compound is a product of such a pathway.
  • Aryl Hydrocarbon Receptor (AHR) Signaling: AHR is a ligand-activated transcription factor that can be activated by a wide range of exogenous and endogenous molecules [3]. Although the results do not confirm this compound as an AHR ligand, its structural class (aryl sulfate) is relevant in this field. The diagram below outlines the general AHR activation pathway for reference.

f Ligand AHR Ligand (e.g., TCDD, FICZ, dietary indoles) Cytoplasm Cytoplasm Ligand->Cytoplasm AHRComplex Inactive AHR Complex (AHR, HSP90, etc.) Cytoplasm->AHRComplex NuclearPore Nuclear Translocation AHRComplex->NuclearPore ARNT AHR:ARNT Dimerization NuclearPore->ARNT DNA Binding to Dioxin Response Elements (DRE) on DNA ARNT->DNA Response Biological Response (Xenobiotic metabolism, Immune modulation) DNA->Response

References

Comprehensive Technical Guide: Chemical Properties, Biological Significance, and Experimental Analysis of Quinol Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quinol Sulfate

This compound, systematically named as 4-hydroxyphenyl hydrogen sulfate, represents a crucial biochemical conjugate in phase II metabolism of xenobiotic compounds. This organosulfur compound plays a pivotal role in detoxification pathways, particularly in the biotransformation of phenolic substances in both human and environmental contexts. The formation of this compound via sulfonation represents a key metabolic pathway that enhances the water solubility of hydrophobic compounds, facilitating their excretion from biological systems. Understanding the chemical behavior, properties, and detection methods for this compound provides fundamental insights for researchers working in drug metabolism, toxicology, and environmental science, particularly when studying the fate of phenolic compounds in biological systems.

The significance of this compound extends beyond its role as a mere metabolic product. As an aryl sulfate ester, it represents a critical interface between biological systems and xenobiotic compounds, with implications for drug development, safety assessment, and environmental monitoring. This technical guide comprehensively examines the chemical properties, biological significance, and analytical methodologies relevant to this compound, providing researchers with essential data and protocols for investigating this important metabolite in various experimental contexts.

Chemical Identification and Structural Properties

Core Molecular Characteristics

This compound possesses well-defined structural features that dictate its chemical behavior and biological interactions:

  • Molecular Formula: C₆H₆O₅S [1]
  • Systematic IUPAC Name: 4-hydroxyphenyl hydrogen sulfate [1] [2]
  • Alternative Nomenclature: The compound is interchangeably referred to as hydroquinone mono(hydrogen sulfate), quinol monosulfate, or hydroquinone monosulfate in scientific literature [1]
  • CAS Registry Number: 17438-29-8 [2] [3]

The molecular structure consists of a phenolic ring with two opposing functional groups: a hydroxyl group at the para position and a hydrogen sulfate group, creating a distinct electronic distribution that influences both its chemical reactivity and biological interactions. This arrangement places the compound in the phenylsulfates class, characterized by sulfuric acid groups conjugated to phenyl moieties [2].

Structural Representation

Table: Structural descriptors of this compound

Descriptor Type Representation
SMILES O=S(=O)(O)Oc₁ccc(O)cc₁ [1]
InChI InChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10) [1]
InChI Key FPXPQMOQWJZYBL-UHFFFAOYSA-N [1]

The structural representation reveals key molecular features, including the presence of hydrogen bond donors (phenolic OH and sulfate OH groups) and hydrogen bond acceptors (sulfate oxygens and phenolic oxygen), which collectively influence solubility, reactivity, and intermolecular interactions. The rotatable bond count of 2 indicates moderate molecular flexibility, primarily around the C-O-S linkage [2].

Physicochemical Properties

Experimental and Computational Property Data

This compound demonstrates specific physicochemical characteristics that determine its behavior in biological and analytical systems:

Table: Experimental and calculated properties of this compound

Property Value Source/Type
Average Molecular Mass 190.176 g/mol [1] Experimental
Monoisotopic Mass 189.99359 g/mol [1] Experimental
Precise Mass 189.99400 g/mol [2] Computational
Density 1.669 g/cm³ [2] Calculated
Polar Surface Area (PSA) 92.21 Ų [2] Computational
logP 1.65460 [2] Computational
Hydrogen Bond Donor Count 2 [2] Structural
Hydrogen Bond Acceptor Count 5 [2] Structural

The relatively high polar surface area (92.21 Ų) indicates significant molecular polarity, which contributes to its aqueous solubility and influences its chromatographic behavior. The computed logP value of approximately 1.65 suggests moderate hydrophobicity, reflecting a balance between the hydrophilic sulfate group and the hydrophobic aromatic ring [2].

Acid-Base Properties and Speciation

This compound exhibits pH-dependent speciation due to the ionizable functional groups. The compound serves as the conjugate acid in the this compound/quinol sulfate(1-) pair, with the sulfate group undergoing deprotonation at physiological pH:

G QuinolSulfate This compound (Conjugate Acid) C6H6O5S Deprotonation Deprotonation (pKa ~1-2) QuinolSulfate->Deprotonation pH > pKa QuinolSulfateAnion This compound(1-) (Conjugate Base) C6H5O5S- Deprotonation->QuinolSulfateAnion QuinolSulfateAnion->QuinolSulfate pH < pKa

pH-dependent speciation of this compound showing the equilibrium between conjugate acid and base forms.

At physiological pH (7.3-7.4), the major species is the deprotonated conjugate base (this compound(1-)), characterized by the molecular formula C₆H₅O₅S⁻ and a molecular weight of 189.17 g/mol [2]. This deprotonated form predominates in biological systems due to the relatively low pKa of the sulfate group (typically <2 for organosulfates), making this compound an effective charge-bearing metabolite that enhances aqueous solubility and excretion kinetics.

Biological Context and Significance

Metabolic Roles and Xenobiotic Processing

This compound serves important functions in biological systems, particularly in metabolic pathways involving phenolic compounds:

  • Human Xenobiotic Metabolite: this compound is categorized as a human xenobiotic metabolite, indicating its formation during the biotransformation of foreign compounds in humans [2]
  • Marine Xenobiotic Metabolite: The compound also functions as a marine xenobiotic metabolite, demonstrating its role in the detoxification processes of marine organisms [2]
  • Secondary Metabolite: Classified as a secondary metabolite, this compound may serve in defense or signaling functions, though it can also arise from incomplete metabolism of other secondary metabolites [2]

In biochemical pathways, this compound represents a conjugation product where sulfonation increases the hydrophilicity of phenolic compounds, facilitating their elimination through renal or hepatic routes. This sulfonation process is catalyzed by sulfotransferase enzymes, which transfer sulfate groups from the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to acceptor molecules.

Relationship to Sulfur Oxidation Pathways

While this compound itself is not directly involved in microbial sulfur oxidation, understanding its structure provides context for broader sulfur metabolism. In acidophilic autotrophic bacteria like Acidithiobacillus spp., various sulfur-oxidizing enzymes participate in oxidizing reduced inorganic sulfur compounds:

  • Sulfur Dioxygenase (SDO): Catalyzes the oxidation of elemental sulfur and plays a role in managing sulfane sulfur atoms in persulfide compounds [4]
  • Sulfide:Quinone Oxidoreductase (SQR): Oxidizes sulfide and works cooperatively with SDO to alleviate hydrogen sulfide toxicity [4]

These microbial sulfur oxidation pathways highlight the biological importance of sulfur-containing compounds like this compound in broader biogeochemical cycles. The enzymatic mechanisms involved in these pathways share common principles with the metabolic processes that generate and process this compound in eukaryotic systems.

Experimental Analysis and Detection Methods

Chromatographic and Spectroscopic Approaches

Analytical characterization of this compound employs various separation and detection techniques to identify and quantify this metabolite in complex matrices:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for detecting this compound in biological samples, leveraging its characteristic mass fragmentation pattern [5]
  • Collision Cross Section (CCS) Values: Predicted CCS values provide additional identification points (165.05 Ų for [M-H]⁻ and 167.41 Ų for [M+H]⁺ adducts) when using ion mobility spectrometry [5]

The monoisotopic mass of 189.99359 Da serves as a precise identifier in high-resolution mass spectrometry, while the computed polar surface area of 92.21 Ų informs reverse-phase chromatographic retention behavior [1] [2].

Property-Based Detection Strategies

Table: Experimental parameters for this compound analysis

Analytical Technique Key Parameters Utility
High-Resolution MS Exact Mass: 189.99359 Da [1] Accurate identification
Ion Mobility MS CCS: 165.05 Ų ([M-H]⁻) [5] Isomer separation
Chromatography logP: 1.65 [2] Retention time prediction
Spectroscopy H-bond donors/acceptors: 2/5 [2] Solubility optimization

These parameters enable the development of robust analytical methods for this compound detection in various matrices, from biological fluids to environmental samples. The acid-base properties further inform mobile phase optimization, with the anionic form dominating at physiological and analytical pH conditions.

Research Applications and Implications

The study of this compound extends to multiple research domains with practical applications:

  • Drug Metabolism Studies: As a phase II metabolite, this compound serves as a marker for sulfotransferase activity and phenolic compound biotransformation [2]
  • Toxicological Assessment: Monitoring this compound formation provides insights into detoxification efficiency and potential bioactivation pathways [2]
  • Environmental Monitoring: Detection of this compound in aquatic systems indicates exposure to phenolic precursors and metabolic activity in organisms [2]

For researchers investigating sulfur-containing metabolites, this compound represents a model compound for understanding the behavior of aryl sulfate esters, with implications for drug design, metabolic engineering, and environmental toxicology.

Conclusion

References

Fundamental Properties of Quinol Sulfate and Phenylsulfates

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and structural data for quinol sulfate (hydroquinone sulfate), a specific member of the phenylsulfate class.

Property This compound (Hydroquinone Sulfate) [1] [2] Phenylsulfate Class (General) [3]
IUPAC Name 4-hydroxyphenyl hydrogen sulfate [1] Phenyl hydrogen sulfate (example)
CAS Number 17438-29-8 [1] 937-34-8 (for phenyl hydrogen sulfate) [3]
Molecular Formula C₆H₆O₅S [2] C₆H₆O₄S (for phenyl hydrogen sulfate) [3]
Molecular Weight 190.17 g/mol [1] 174.17 g/mol (for phenyl hydrogen sulfate) [3]
SMILES O=S(=O)(O)Oc1ccc(O)cc1 [2] OS(=O)(=O)OC1=CC=CC=C1 (for phenyl hydrogen sulfate) [3]
Class Description An aryl sulfate where one hydroxy group of hydroquinone is substituted by a sulfo group [1]. Organic compounds containing a sulfuric acid group esterified to a phenyl group [3].
Biological Role Human and marine xenobiotic metabolite [1]. Information not specified in results.

Analytical Method Development with RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common separation technique for analyzing diverse compounds like phenylsulfates [4]. The core principle is the hydrophobic interaction between the analyte and the stationary phase, leading to separation based on entropy-driven desolvation [4].

The following diagram illustrates the typical workflow for developing an RP-HPLC method, crucial for characterizing compounds such as quinol sulfates.

Start Start Method Development SamplePrep Sample Preparation • Dissolve in mobile phase • Remove particulates Start->SamplePrep ColumnSelect Column Selection • Typically C8 or C18 • Base-deactivated silica for basics SamplePrep->ColumnSelect MobilePhase Mobile Phase Optimization • Adjust solvent strength (%B) • Change solvent type (MeOH, ACN) ColumnSelect->MobilePhase Detection Detection • UV-Vis (common) • Mass Spectrometry (LC-MS) MobilePhase->Detection Validation Method Validation Detection->Validation

RP-HPLC method development workflow for reliable analyte separation and quantification.

Key parameters to optimize in RP-HPLC method development include [4]:

  • Sample Preparation: The sample should be dissolved in the initial mobile phase and be free of particulates to protect the column and ensure reproducibility.
  • Column (Stationary Phase): A C8 or C18 column made from high-purity, less acidic silica is generally suitable for most samples, including basic compounds.
  • Mobile Phase: Separation is controlled by adjusting the solvent strength (percentage of organic solvent, %B) and the type of solvent (e.g., acetonitrile vs. methanol). A 10% decrease in %B can increase analyte retention threefold.
  • Detection: UV-Vis detectors are commonly used. For enhanced sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed [5].

Experimental Protocol: Electrochemical Synthesis

A modern and efficient method for synthesizing complex molecules like 3-(sulfonyl)quinol-4-ones (which contain the sulfonyl functional group) is electrochemical synthesis. The following diagram outlines the setup and reaction sequence.

Setup Reaction Setup Cell Undivided Electrochemical Cell Setup->Cell Electrodes Electrodes: Graphite (Anode & Cathode) Cell->Electrodes Reagents Reagents: o-Alkynyl-N-(formyl)anilides Sodium Sulfinates Ag₂O (Additive) KI/NaBF₄ (Electrolyte) Cell->Reagents Process Process: Apply Electrical Current Reagents->Process Mechanism Reaction Mechanism Process->Mechanism Step1 1. Electrophilic Sulfonyl Radical Formation Mechanism->Step1 Step2 2. Oxysulfonylation of Alkyne Group Step1->Step2 Step3 3. Cyclocondensation Step2->Step3 Product Product: 3-(Sulfonyl)quinol-4-one Step3->Product

Electrosynthesis setup and domino reaction sequence for 3-(sulfonyl)quinol-4-ones.

Detailed Methodology [6]:

  • Reaction Setup: The reaction is performed in an undivided electrochemical cell equipped with graphite electrodes.
  • Reagents: Combine an o-alkynyl-N-(formyl)anilide with a sodium sulfinate (aryl or alkyl) in the presence of silver(I) oxide and a supporting electrolyte (potassium iodide or sodium tetrafluoroborate).
  • Reaction Mechanism: The process is a domino reaction initiated by electrochemistry. It begins with the generation of a sulfonyl radical, followed by oxysulfonylation of the alkyne, and is concluded by an intramolecular cyclocondensation to form the quinoline ring system.
  • Outcome: This method provides a transition metal-free pathway to synthesize biologically relevant 3-(sulfonyl)quinol-4-ones in moderate to good yields and tolerates a variety of substituents on both the anilide and sulfinate starting materials.

Regulatory Considerations for Drug Development

Adherence to Good Laboratory Practice (GLP) is mandatory for generating reliable non-clinical safety and toxicology data submitted to regulatory agencies [7]. The core components of a GLP-compliant study are shown below.

GLP Good Laboratory Practice (GLP) Personnel Personnel • Study Director (oversight) • Quality Assurance Unit (QAU) GLP->Personnel Plan Study Plan • Approved protocol detailing methods and schedule GLP->Plan SOPs Standard Operating Procedures (SOPs) • Step-by-step instructions for all routine operations GLP->SOPs Facility Facility & Handling • Proper equipment maintenance • Test item characterization & records GLP->Facility Reports Study Reports & Archives • Final report with GLP statement • Raw data and records retention GLP->Reports

Key elements of GLP ensuring non-clinical study data quality and integrity.

For drug compounding, the FDA enforces restrictions on compounding drugs that are "essentially a copy" of an FDA-approved drug. These restrictions are tied to the drug's status on the FDA's shortage list. For example, as of April 2025, the enforcement discretion period for compounding semaglutide by state-licensed pharmacies has ended following a court decision and the stabilization of the national supply [8].

References

Comprehensive Technical Guide: Hydroquinone Sulfate Metabolite in Human Physiology and Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Hydroquinone sulfate is a significant phase II metabolite that represents a crucial detoxification pathway in human xenobiotic metabolism. This conjugated form of hydroquinone plays important roles in various physiological and pathological processes, ranging from cardiovascular protection to xenobiotic clearance. As an aryl sulfate compound, hydroquinone sulfate is characterized by a phenolic structure where one of the hydroxy groups in hydroquinone (1,4-benzenediol) has been substituted by a sulfo group, significantly altering its solubility, reactivity, and biological activity compared to its parent compound. The conjugate base of quinol sulfate serves as the major species at physiological pH (7.3), making it particularly relevant for in vivo studies [1].

Table 1: Fundamental Chemical Properties of Hydroquinone Sulfate

Property Specification
CAS Number 17438-29-8
IUPAC Name (4-hydroxyphenyl) sulfate
Molecular Formula C₆H₅O₅S⁻
Molecular Weight 189.17 g/mol (anion), 190.174 g/mol (acid)
Chemical Structure Hydroquinone with one hydroxy group substituted by a sulfo group
Classification Organosulfonate oxoanion, aryl sulfate, phenylsulfates
XLogP3-AA 0.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Topological Polar Surface Area 92.2 Ų

From a biochemical perspective, hydroquinone sulfate belongs to the class of organic compounds known as phenylsulfates, which are characterized by a sulfuric acid group conjugated to a phenyl group. It is classified as a secondary metabolite that may serve roles in defense or signaling molecules, or may arise from incomplete metabolism of other secondary metabolites [1]. The compound has been identified as both a human xenobiotic metabolite and a marine xenobiotic metabolite, reflecting its significance in metabolic pathways across biological systems [1]. Recent research has expanded our understanding of hydroquinone sulfate beyond merely a detoxification product to a compound with potential modulatory functions in human physiology and disease states.

Biological Significance and Roles

Sources and Exposure Pathways

Human exposure to hydroquinone, the precursor to hydroquinone sulfate, occurs through multiple pathways. Dietary sources represent a significant exposure route, with hydroquinone naturally present in various food products. Occupational exposures occur in industrial settings where hydroquinone is used as a corrosion inhibitor, in polystyrene manufacturing, rubber production, and as a fixative in the graphics industry [2] [3]. Although previously used as a skin-lightening agent in cosmetic products, hydroquinone has been banned for cosmetic use in many regions since January 2001 due to concerns about adverse effects including leukoderma-en-confetti, occupational vitiligo, exogenous ochronosis, and potential carcinogenic risk [2].

Metabolic Pathways and Detoxification

The formation of hydroquinone sulfate represents a critical phase II detoxification pathway in the metabolism of hydroquinone and related compounds. This sulfation pathway is particularly important as hydroquinone itself is a major metabolite of benzene, a well-known hematotoxic and carcinogenic agent associated with malignancy in occupational environments [3]. The conversion to the sulfate conjugate significantly enhances the water solubility of the compound, facilitating its excretion through renal pathways. This metabolic transformation is part of the broader human phase II clearance process for xenobiotics, which includes sulfation, glucuronidation, and amino acid conjugation to increase hydrophilicity for efficient elimination [4].

Novel Cardiovascular Protective Role

Recent research employing Mendelian randomization approaches has revealed a significant protective association between hydroquinone sulfate and hypercholesterolemia, a critical contributor to cardiovascular disease. A 2024 study analyzing 486 serum metabolites identified hydroquinone sulfate as demonstrating protective effects against hypercholesterolemia with an odds ratio of 0.641 (95% CI: 0.423–0.971; P_FDR = 0.042) [5]. This suggests that individuals with genetically predicted higher levels of hydroquinone sulfate have a reduced risk of developing hypercholesterolemia, positioning this metabolite as a potential modifiable risk factor or therapeutic target for cardiovascular disease prevention.

Table 2: Biological Functions and Clinical Significance of Hydroquinone Sulfate

Aspect Details Clinical/Biological Significance
Primary Biological Role Human xenobiotic metabolite Facilitates clearance of hydrophobic compounds
Metabolic Pathway Phase II conjugation (sulfation) Enhances water solubility and renal excretion
Cardiovascular Impact Protective association with hypercholesterolemia OR: 0.641 (95% CI: 0.423–0.971); P_FDR = 0.042
Toxicological Significance Detoxification pathway for hydroquinone Reduces toxicity of parent compound hydroquinone
Analytical Detection Identified in plasma and urine Part of core "sulfatome" - 41 metabolites common to plasma and urine

Analytical Methodologies

Sample Preparation Techniques

Proper sample preparation is critical for accurate analysis of hydroquinone sulfate in biological matrices. For plasma and urine samples, protein precipitation using methanol is recommended. A standardized protocol involves adding an internal standard (10 μl of 13C9-tyrosine at 10 μg ml⁻¹) to each plasma or urine sample aliquot (50 μl) for normalization [4]. Subsequently, LC-MS grade methanol (240 μl) is added, followed by vortexing and cooling to -20°C for 1 hour. The mixture is then centrifuged (5 min, 18,620 g, 4°C), with the supernatant isolated and solvents removed under reduced pressure. The residue is re-dissolved in a solution of acetonitrile in water (50 μl, 5% MeCN/H₂O) and transferred to LC-MS vials prior to analysis [4]. For urine samples, osmolality normalization should be applied to correct for variance in fluid intake and urine solute concentrations, using a micro-sample osmometer to measure osmolality [6].

Instrumentation and Analysis

The analysis of hydroquinone sulfate employs sophisticated separation and detection technologies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) represents the gold standard for sensitive and specific detection. For targeted analysis, a Waters ACQUITY UPLC system coupled with a Thermo Scientific Q-Exactive high resolution/accurate mass spectrometer interfaced with a heated electrospray ionization (HESI-II) source and Orbitrap mass analyzer operated at 35,000 mass resolution provides excellent sensitivity and specificity [6].

For hydroquinone sulfate specifically, capillary zone electrophoresis methods have been successfully developed and validated for direct determination in human urine after oral intake of bearberry leaf extract. These methods were validated according to the criteria for validation of pharmaceutical bioanalytical methods as drafted by the US Department of Health and Human Services (1998), demonstrating little sample preparation necessity and suitability for urine analysis with large sample numbers in pharmaceutical bioavailability, bioequivalence, and pharmacokinetic studies [7].

Method Validation and Quality Control

Comprehensive validation of analytical methods for hydroquinone sulfate quantification is essential for generating reliable data. The validated capillary electrophoresis methods for direct determination of hydroquinone conjugates in human urine demonstrate the rigorous approach required for pharmaceutical bioanalytical methods [7]. For mass spectrometry-based approaches, quality control standards (known metabolites at fixed concentrations) should be injected throughout the analytical run to guarantee injection and chromatographic consistency [6]. Metabolite identification should follow confidence levels, with level 1 requiring a synthetic standard for UPLC-MS/MS co-injection experiments, level 2 matching mass spectrometric fragmentation patterns with databases, level 3 identifying a potential metabolite structure containing a sulfate ester, and level 4 confirming solely the presence of a sulfate ester [4].

G Hydroquinone Sulfate Metabolic Pathway Hydroquinone Hydroquinone Sulfation Sulfation Hydroquinone->Sulfation Phase II Metabolism HydroquinoneSulfate HydroquinoneSulfate Sulfation->HydroquinoneSulfate Conjugation Urine Urine HydroquinoneSulfate->Urine Renal Excretion Plasma Plasma HydroquinoneSulfate->Plasma Systemic Circulation CardioProtective CardioProtective HydroquinoneSulfate->CardioProtective OR: 0.641 SULTEnzymes SULTEnzymes SULTEnzymes->Sulfation Catalyzes

Figure 1: Metabolic Pathway of Hydroquinone Sulfate Formation and Biological Significance

Research Implications and Future Directions

The identification of hydroquinone sulfate as a potential protective factor against hypercholesterolemia through Mendelian randomization analysis opens promising avenues for therapeutic development [5]. This approach leverages genetic variants as instrumental variables to strengthen causal inference between metabolites and disease outcomes, minimizing confounding and reverse causation limitations inherent in observational studies. The odds ratio of 0.641 for hypercholesterolemia associated with hydroquinone sulfate suggests a substantial protective effect that warrants further investigation into the underlying mechanisms.

Future research should focus on elucidating the precise molecular mechanisms through which hydroquinone sulfate influences cholesterol metabolism and cardiovascular risk. Potential pathways include modulation of cholesterol synthesis, effects on LDL receptor expression, influence on bile acid metabolism, or impacts on gut microbiome composition that indirectly affect lipid homeostasis. Additionally, investigation into factors that naturally boost hydroquinone sulfate levels, whether through dietary interventions, modulation of sulfation capacity, or other means, could yield practical approaches to cardiovascular risk reduction.

From a toxicological perspective, understanding the balance between the detoxification function of hydroquinone sulfation and potential biological activities of the metabolite remains important. While sulfation generally reduces the reactivity and toxicity of parent compounds, some sulfate conjugates can exhibit biological activities or even undergo metabolic activation to reactive intermediates under certain conditions.

Conclusion

Hydroquinone sulfate represents a compelling example of how metabolite research can bridge understanding between environmental exposures, endogenous metabolism, and disease pathogenesis. Once considered primarily as a detoxification product of hydroquinone, this sulfate conjugate now emerges as a potential modulator of cardiovascular risk with implications for preventive strategies. The continuing investigation of hydroquinone sulfate, particularly through advanced metabolomic approaches and genetic epidemiology, promises to deepen our understanding of its biological roles and therapeutic potential while highlighting the importance of the broader "sulfatome" in human health and disease.

References

Chemical Identity & Biological Role of Quinol Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key information on quinol sulfate's identity and its defined biological function.

Property Description
IUPAC Name (4-hydroxyphenyl) sulfate [1]
Chemical Formula C₆H₆O₅S [2] [1]
Average Mass 190.174 g/mol [1]
Monoisotopic Mass 189.99359 g/mol [2]
SMILES O=S(=O)(O)Oc1ccc(O)cc1 [2]
Biological Role Human xenobiotic metabolite; Marine xenobiotic metabolite [3] [1]
Parent Compound Hydroquinone (quinol) [1]

This compound is an aryl sulfate, specifically a hydroquinone molecule where one of the hydroxyl groups has been sulfated [1]. This conjugation reaction is a classic phase II metabolic pathway, increasing the water solubility of the parent compound (hydroquinone) to facilitate its excretion from the body [4].

Analytical Methods for Detection and Quantitation

Identifying and measuring this compound in biological samples requires advanced analytical techniques. The general workflow involves sample preparation followed by separation and detection, typically using mass spectrometry (MS).

The following diagram illustrates the primary methodological approaches for analyzing such metabolites in biological samples:

G cluster_workflows Analytical Workflows start Biological Sample (Plasma, Urine, Tissue) msi Mass Spectrometry Imaging (MSI) start->msi Tissue Section lcms Liquid Chromatography Mass Spectrometry (LC-MS) start->lcms Homogenize & Extract gcms Gas Chromatography Mass Spectrometry (GC-MS) start->gcms Homogenize, Extract & Derivatize Results Metabolite Identification & Quantitation msi->Results lcms->Results gcms->Results

Here are detailed methodologies for the key techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most prevalent technique for pharmaceutical and metabolite analysis [5] [6].

    • Sample Preparation: Biological samples like plasma or tissue homogenates require protein precipitation or solid-phase extraction (SPE). For example, plasma can be treated with chilled methanol, vortexed, centrifuged, and the supernatant evaporated and reconstituted before analysis [6].
    • Chromatography: Use Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC). A common setup is a BEH C18 column (2.1 mm × 100 mm, 1.7 μm) with a mobile phase of water and acetonitrile/methanol, modified with a volatile acid like formic acid, at a flow rate of ~0.25 mL/min [5] [6].
    • Mass Spectrometry: Electrospray Ionisation (ESI) in negative ion mode is suitable for detecting ionized conjugates like this compound. A Quadrupole Time-of-Flight (QToF) mass analyzer is ideal for its high resolution and accurate mass capabilities, allowing precise identification. Data acquisition can be performed in full-scan or data-dependent acquisition (DDA) modes [5] [6].
  • Mass Spectrometry Imaging (MSI): This technique allows for the spatial localization of metabolites like this compound directly in tissue sections without extensive preparation, preserving morphological context [5].

Context within Quinoline Metabolism

This compound should be understood within the broader context of quinoline metabolism. The quinoline motif is a privileged structure in medicinal chemistry, found in many drugs like primaquine and quinine [7]. These drugs undergo extensive metabolism, often involving pathways similar to those that produce this compound.

For instance, studies on the anti-malarial drug primaquine have identified over thirty metabolites, formed through pathways including direct glucuronide/carbamate conjugation, cytochrome P450-mediated hydroxylations on the quinoline ring, and oxidative deamination [6]. This highlights the complex metabolic fate of quinoline-containing compounds in humans.

Key Research Implications

  • Toxicity and Safety Assessment: As a metabolite of hydroquinone, identifying and quantifying this compound is crucial in toxicological studies to understand exposure and metabolic handling [1] [4].
  • Drug Metabolism Studies: The analytical techniques described are directly applicable to studying the metabolism of other quinoline-based drugs, helping to identify active or toxic metabolites and explain pharmacokinetic profiles [6] [8].
  • Biomarker Potential: The presence and quantity of specific metabolites like this compound in biofluids can serve as biomarkers for exposure to parent xenobiotic compounds or for individual metabolic capacity [4].

References

Comprehensive Application Notes and Protocols on Hydroquinone for Skin Depigmentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Terminology Clarification

Quinine Sulfate is a cinchona alkaloid prescribed exclusively for the treatment of uncomplicated Plasmodium falciparum malaria [1]. Its package insert does not indicate any use for dermatological applications like skin whitening, and its use is associated with serious risks, including hematologic reactions and QT prolongation [1]. The side effect profile of "cinchonism" (headache, tinnitus, nausea, blurred vision) further makes it unsuitable for cosmetic use [1].

The term "Quinol" is a known synonym for Hydroquinone (benzene-1,4-diol), which is a primary and effective topical agent for treating hyperpigmentation [2] [3]. Therefore, the following protocols and data focus on Hydroquinone, the scientifically validated compound for skin depigmentation.

Mechanism of Action in Melanogenesis

Hydroquinone functions as a skin-lightening agent through multiple mechanisms. It primarily inhibits the enzyme tyrosinase, which is the rate-limiting enzyme in the melanin synthesis pathway, thereby preventing the conversion of L-tyrosine to melanin [4]. Additionally, it is cytotoxic to melanocytes and causes degradation of melanosomes [2].

The core signaling pathways regulating melanogenesis are summarized in the diagram below, illustrating where Hydroquinone and other agents intervene.

MelanogenesisPathways UV_Exposure UV Exposure/Inflammation MSH α-MSH UV_Exposure->MSH MC1R MC1R Receptor MSH->MC1R cAMP ↑ Intracellular cAMP MC1R->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB MITF MITF Transcription CREB->MITF TYR TYR, TRP-1, TRP-2 MITF->TYR Melanin Melanin Synthesis TYR->Melanin Inhibitors Key Inhibitor Targets: • Hydroquinone: TYR Inhibitor • Botanicals: TYR Inhibitors • Corticosteroids: Reduce Melanocyte Activity Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-Catenin Stabilization Frizzled->BetaCatenin LEF1_TCF LEF1/TCF Complex BetaCatenin->LEF1_TCF LEF1_TCF->MITF SCF SCF cKIT c-KIT Receptor SCF->cKIT p38 p38 MAPK Activation cKIT->p38 ERK ERK Activation cKIT->ERK p38->CREB ERK->MITF Degradation

Quantitative Analysis of Common Skin-Lightening Agents

The table below summarizes key data on active ingredients used in skin-lightening formulations, including their typical concentrations and associated risks.

Table 1: Active Ingredients in Skin-Lightening Formulations

Ingredient Typical Concentration Mechanism of Action Key Risks and Considerations
Hydroquinone 2–4% [2] Tyrosinase inhibition; melanocyte cytotoxicity [2] Exogenous ochronosis, fish odor (trimethylaminuria), potential carcinogen; use limited to <6 months [2] [3]
Kojic Acid 1–4% [2] Tyrosinase inhibitor [4] Contact irritant or allergic dermatitis [2]
Topical Corticosteroids (e.g., Betamethasone, Clobetasol) Varies (potent steroids are prescription-only) [2] Skin blanching (vasoconstriction); reduced melanocyte activity [2] Skin thinning, steroid rosacea, folliculitis, hypopituitarism with large-area use [2]
Cysteamine Cream Not specified Not specified in results Temporary burning, redness, dryness, and irritation [2]
Arbutin 1% [2] Tyrosinase inhibitor (glycosylated hydroquinone) [2] [4] Considered a more stable and milder alternative to hydroquinone [2]
Mercury Illegal (often >1000 ppm in illegal products) [5] Inactivates melanin-producing enzyme [2] Highly toxic: skin/nail darkening, neurologic and kidney damage, acrodynia [2] [5]

Table 2: Analytical Detection of Banned Substances in Illegal Products (FDA Data) [5]

Product Name Year Tested Country of Origin Mercury Content (ppm) Hydroquinone Content
Aneeza Gold Beauty Face Cream 2022 Pakistan 12,400 -
HIYADY Glutatione Cream White & Bright 2022 - 15,900 -
Face Fresh Beauty Cream 2019 - 18,500 -
Goree Beauty Cream 2019 - 17,200 -
Light & Natural CAROTONE Black Spot Corrector 2022 Côte d'Ivoire - 4.4%
B.B. Clear Dark Spot Remover Cream 2022 Togo - 4.4%
Regulatory Limits <1 ppm [5] Not GRASE for OTC (US) [3]

Detailed Experimental Protocols

Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol is used to screen and evaluate the efficacy of potential skin-lightening agents like hydroquinone and kojic acid [4].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against mushroom or murine tyrosinase.
  • Materials:
    • Tyrosinase enzyme (e.g., from mushroom source)
    • L-DOPA (L-3,4-dihydroxyphenylalanine) or L-tyrosine substrate
    • Phosphate buffer (0.1 M, pH 6.8)
    • Test compounds (e.g., Hydroquinone, Kojic Acid) dissolved in DMSO or buffer
    • 96-well microplate
    • Microplate reader for absorbance measurement (e.g., at 475 nm)
  • Procedure:
    • Reaction Mixture: In each well of the 96-well plate, add 70 μL of phosphate buffer, 20 μL of tyrosinase enzyme, and 10 μL of the test compound at various concentrations.
    • Incubation: Incubate the mixture at 25°C for 10 minutes.
    • Reaction Initiation: Add 20 μL of L-DOPA substrate (0.5 mM final concentration) to initiate the enzymatic reaction.
    • Absorbance Measurement: Immediately monitor the formation of dopachrome (the colored product) by measuring the absorbance at 475 nm every minute for 30 minutes.
    • Controls: Include a negative control (buffer instead of test compound) and a blank (buffer instead of enzyme and test compound).
  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value using non-linear regression analysis of the dose-response curve.
Protocol: Quantitative Analysis of Agents in Cosmetics via UV-Vis

This method describes a modern approach for the simultaneous quantification of multiple skin-whitening agents in cosmetic products using UV-Vis spectroscopy and chemometrics [6].

  • Objective: To quantitatively analyze five skin-whitening agents (e.g., hydroquinone, arbutin, kojic acid) in cosmetic matrices.
  • Materials:
    • UV-Vis spectrophotometer
    • Cosmetic samples (creams, lotions)
    • Methanol or other suitable solvent for extraction
    • Standard reference compounds
  • Procedure:
    • Sample Preparation: Accurately weigh ~0.5 g of the cosmetic sample. Extract the active ingredients using an appropriate solvent (e.g., methanol) with sonication and centrifugation. Dilute the supernatant to a defined volume.
    • Calibration Standards: Prepare a series of mixed standard solutions containing all five target analytes across a defined concentration range.
    • Spectra Acquisition: Obtain the UV-Vis absorption spectra of all standard mixtures and unknown samples over a defined wavelength range (e.g., 200-400 nm).
    • Chemometric Analysis (Tchebichef Moment Calculation):
      • Calculate the Tchebichef moments (TMs) from the raw UV-Vis spectra of the standard mixtures.
      • Use stepwise regression to establish a linear quantitative model between the TMs and the known concentrations of each analyte.
  • Data Analysis: Apply the established model to the TMs calculated from the sample spectra to determine the concentration of each whitening agent. The method has reported leave-one-out correlation coefficients (Rloo-cv) of >0.9948, intra- and inter-day precision of <6%, and recoveries ranging from 88.3% to 109.2% [6].

Safety and Regulatory Considerations

The use of hydroquinone is strictly regulated. In the United States, the FDA has banned it from over-the-counter (OTC) formulations due to an inability to rule out potential carcinogenic risk [3]. It is considered a prescription-only ingredient in the European Union [3]. A major safety concern is exogenous ochronosis, an irreversible blue-black discoloration of the skin, particularly with prolonged use or high concentrations [2] [3].

Furthermore, the global market is flooded with illegal skin-lightening products containing extremely high levels of mercury or hydroquinone, as shown in Table 2. These products pose severe public health risks, including permanent neurological and kidney damage from mercury poisoning [2] [5]. Researchers and clinicians must be aware of these risks and advocate for the use of safe, well-regulated alternatives under professional supervision.

Conclusion

While Quinine Sulfate has no role in dermatological lightening, Hydroquinone remains a potent, though highly regulated, depigmenting agent. Future research and development should focus on safer alternatives, such as botanicals (e.g., arbutin, licorice extract) and other synthetic agents (e.g., kojic acid, cysteamine), which inhibit melanogenesis through tyrosinase inhibition with potentially lower risk profiles [2] [4]. Rigorous analytical protocols are essential for ensuring the safety and efficacy of both existing and novel cosmetic formulations.

References

Quinol sulfate melasma treatment research

Author: Smolecule Technical Support Team. Date: February 2026

Current & Emerging Melasma Treatments

Treatment Category Agent / Modality Mechanism of Action Key Efficacy & Safety Notes
Topical Depigmenting Agents Hydroquinone (HQ) Inhibits tyrosinase, degrades melanosomes [1] Gold standard; risk of irritant dermatitis, exogenous ochronosis with long-term use; FDA-ban on OTC products [1] [2] [3].
Triple Combination Cream (TCC) HQ + Retinoid + Corticosteroid; synergistic effect inhibits melanin synthesis, enhances penetration, reduces irritation [1] [3] Considered one of the most effective topical treatments; use in 8-week cycles with maintenance to minimize side effects [1] [4].
Tranexamic Acid (Topical) Reduces vascular and inflammatory pathways in melanin production; inhibits plasminogen/plasmin pathway [3] [5] Promising novel agent; ideal for maintenance therapy; lower risk of severe side effects compared to HQ [5].
Retinoids (Tretinoin, Adapalene) Accelerates epidermal turnover, decreases melanosome transfer, enhances penetration of other agents [1] [3] Tretinoin requires 24+ weeks for effect; adapalene offers comparable efficacy with less irritation [1] [3].
Systemic Treatments Oral Tranexamic Acid (oTA) Systemic anti-fibrinolytic; likely targets vascular component and mast cells in dermis [1] [4] Effective for moderate-severe melasma; risk of menstrual irregularities, potential deep venous thrombosis; requires medical supervision [1] [3] [5].
Energy-Based Devices Q-Switched Nd:YAG Laser Targets pigment particles selectively via photomechanical effect [1] [4] Ranked high in efficacy; safety profile suitable for darker skin types; risk of post-inflammatory hyperpigmentation (PIH) and recurrence [1] [4].
Ablative Fractional Laser (AFL) Creates microscopic treatment zones for tissue remodeling and pigment removal [4] High efficacy but carries risk of adverse effects like erythema, burning, and PIH [4].

Melasma Pathogenesis & Therapeutic Targets

Melasma is a complex, multifactorial disorder. Key pathways and recent research highlights include:

  • Core Pathways: Chronic UV exposure, hormonal influences, and genetic predisposition lead to hyperactive melanocytes and increased melanin synthesis. The enzyme tyrosinase remains a primary target for depigmenting agents like hydroquinone and kojic acid [1] [3].
  • Vascular & Inflammatory Components: Dermal blood vessels and mast cells contribute to the pathology, providing the rationale for using tranexamic acid (which targets the plasminogen/plasmin pathway) [3].
  • Emerging Molecular Targets: Recent research highlights the Wnt/β-catenin signaling pathway as a central regulator of melanogenesis. Its overactivation in melasma lesions upregulates MITF (Microphthalmia-associated Transcription Factor), the master regulator of melanin production. Dickkopf-1 (DKK1), a natural inhibitor of this pathway, is under investigation as a novel therapeutic target [6].

The diagram below illustrates the interconnected pathogenesis of melasma and the corresponding targets of various treatments.

G cluster_primary Primary Triggers cluster_cellular Cellular & Molecular Responses cluster_outcome Pathological Outcome cluster_treatment Therapeutic Interventions & Targets Triggers UV Exposure Hormonal Factors Genetic Predisposition Keratinocytes Keratinocytes/Fibroblasts Triggers->Keratinocytes Vascular Increased Vascularity & Inflammation Triggers->Vascular WntPathway Wnt/β-Catenin Pathway Hyperactivation Keratinocytes->WntPathway Melanocytes Melanocyte Activation Hyperpigmentation Melasma: Symmetric Hyperpigmented Patches Melanocytes->Hyperpigmentation WntPathway->Melanocytes Vascular->Melanocytes Promotes TXA Tranexamic Acid (Oral/Topical) TXA->Vascular Targets HQ_Retinoids Hydroquinone, Retinoids (Tyrosinase & Cell Turnover) HQ_Retinoids->Melanocytes Targets Emerging Emerging Therapies (e.g., DKK1) (Wnt Pathway Inhibition) Emerging->WntPathway Inhibits Laser Laser & Light Therapies (Pigment Destruction) Laser->Hyperpigmentation Treats

Comparative Treatment Efficacy & Safety

A 2021 network meta-analysis of 59 Randomized Controlled Trials provides a quantitative hierarchy of common melasma treatments, ranking them by efficacy (change in Melasma Area and Severity Index, MASI) and reported side effects [4].

Table: Efficacy and Safety Ranking of Melasma Treatments (vs. Placebo) [4]

Treatment Standardized Mean Difference (SMD) in MASI Side Effect Incidence
Q-switched Nd:YAG Laser (QSND) -2.31 21.5%
Intense Pulsed Light (IPL) -1.85 Data not pooled
Ablative Fractional Laser (AFL) -1.78 20.0%
Triple Combination Cream (TCC) -1.66 25.7%
Oral Tranexamic Acid (oTA) -1.23 17.6%
Chemical Peels -1.21 38.0%
Topical Tranexamic Acid (tTA) -1.05 36.75%
Hydroquinone (HQ) Monotherapy -0.97 18.2%

Note: A more negative SMD indicates greater efficacy. Side effect incidence is the percentage of participants reporting adverse events within the studies analyzed [4].

Detailed Experimental Protocols for Research

For researchers aiming to evaluate new compounds, here are detailed methodologies for key assays cited in the literature.

Protocol 1: In Vitro Assessment of Anti-Melanogenic Activity

This protocol outlines steps to test a compound's ability to inhibit melanin synthesis in melanocyte cultures [2] [7].

  • Cell Culture: Use immortalized human melanocyte lines (e.g., MNT-1, HEMn). Culture cells in standard melanocyte growth medium supplemented with growth factors and 5% CO₂ at 37°C.
  • Compound Treatment & Stimulation:
    • Seed cells in multi-well plates and pre-treat with a range of concentrations of the test compound (e.g., Quinol sulfate) for a set period (e.g., 2 hours).
    • Stimulate melanogenesis by adding a potent agonist like Forskolin (10-50 µM) or α-MSH to the medium.
    • Include controls: untreated/unstimulated cells (baseline) and stimulated cells treated with vehicle alone (negative control) or a known inhibitor like kojic acid (positive control).
  • Melanin Content Measurement:
    • After 72-96 hours of incubation, wash cells with PBS and lyse them in a detergent-based lysis buffer.
    • Dissolve the insoluble melanin by adding 1N NaOH and heating at 60-80°C for 1 hour.
    • Transfer the solubilized melanin to a 96-well plate and measure the absorbance at 405 nm using a microplate reader. Normalize the melanin content to total cellular protein (measured by BCA or Bradford assay) [7].
  • Cell Viability Assay: In parallel, perform an MTT or CCK-8 assay on treated cells to ensure that reduced melanin is not a result of compound cytotoxicity.
Protocol 2: In Vivo Animal Model for Efficacy Testing

Animal models help evaluate a compound's depigmenting effect and systemic safety in a whole organism [8].

  • Animal Selection: Use female BALB/c or C57BL/6 mice (6-8 weeks old), as they develop a robust Th2-biased immune response useful for modeling inflammatory components. House under standard conditions with a 12-hour light/dark cycle.
  • Melasma Induction:
    • Shave the dorsal skin of mice.
    • Apply a topical formulation of a melanogenic stimulant. While UV radiation is the primary human trigger, common laboratory models use topical Forskolin (50-100 µM in acetone/ethanol) daily for 4-6 weeks.
    • Monitor skin pigmentation weekly using a chromameter to measure the L* (lightness) value.
  • Treatment Phase:
    • Once stable hyperpigmentation is achieved, randomize mice into groups:
      • Group 1 (Disease Control): Hyperpigmented, treated with vehicle cream.
      • Group 2 (Positive Control): Hyperpigmented, treated with a standard cream (e.g., 2% Hydroquinone).
      • Group 3 (Test Group): Hyperpigmented, treated with the test compound formulation.
      • Group 4 (Normal Control): No induction, no treatment.
    • Apply treatments topically once or twice daily for 4-8 weeks.
  • Outcome Assessment:
    • Colorimetry: Measure skin lightening (L* value) weekly with a chromameter.
    • Histopathology: At endpoint, collect skin biopsies. Process for H&E staining to assess epidermal thickness and Fontana-Masson staining to quantify melanin content and distribution [8].
    • Molecular Analysis: Analyze skin homogenates for expression of key proteins like TYR, TRP-1, TRP-2, and MITF via Western Blot or ELISA.

Research Gaps & Future Directions

The search for the ideal melasma treatment continues. Future research should focus on:

  • Elucidating "this compound": A clear priority is to determine the chemical identity, stability, bioavailability, and specific mechanism of action of this compound, if it is being developed as a novel entity.
  • Targeting Novel Pathways: Exploring therapies that modulate the Wnt/β-catenin pathway, for instance by upregulating its inhibitor DKK1, represents a promising frontier beyond traditional tyrosinase inhibition [6].
  • Combination Therapies: Over 87% of studies show combination therapies are superior to monotherapy [4]. Research should optimize sequences of topical, oral, and energy-based treatments to maximize efficacy and minimize relapse.
  • Personalized Medicine: Developing biomarkers to match patients with the most effective treatments based on their melasma subtype (epidermal, dermal, mixed) and dominant pathogenic factors (vascular, hormonal, etc.) is a critical long-term goal.

References

Quinol (Hydroquinone) Developer Formulation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a representative formula for a quinol-based stock solution and accelerator, adapted from historical photographic literature [1].

Component Function Quantity in Stock Solution A (Quinol Solution) Quantity in Stock Solution B (Accelerator)
Quinol (Hydroquinone) Reducing agent (developer) 150 grains [1] -
Sodium Sulfite Preservative (antioxidant) 150 grains [1] -
Sulfurous Acid Additional preservative 15 minims [1] -
Sodium Carbonate Alkaline accelerator - 1,300 grains [1]
Potassium Hydrate Strong alkaline accelerator - 150 grains [1]
Distilled Water Solvent To make 10 ounces [1] To make 10 ounces [1]

Detailed Preparation and Use Protocol

Procedure:

  • Prepare Stock Solution A: Dissolve 150 grains each of quinol and sodium sulfite in approximately 8 ounces of distilled water. Add 15 minims of sulfurous acid. Make up the solution to a final volume of 10 ounces with distilled water [1].
  • Prepare Stock Solution B: Dissolve 1,300 grains of sodium carbonate and 150 grains of potassium hydrate (caustic potash) in distilled water to make a final volume of 10 ounces. Exercise caution when handling potassium hydrate, as it is corrosive [1].
  • Working Solution: For a normally exposed quarter-plate, mix equal parts of Stock Solution A and Stock Solution B. Dilute this mixture with two to three times its volume of water. For example, use 1 drachm of each stock solution with 6 drachms of water [1].
  • Development: Pour the diluted working solution into the development tray containing the exposed film or paper. Gently agitate the tray to ensure even development.
  • Adjusting for Exposure:
    • Over-exposed plates: Add a restrainer, such as 1/8 grain of potassium bromide or one drop of a bromide restrainer solution, to the working developer [1].
    • Under-exposed plates: Dilute the working developer with twice the amount of water. Alternatively, pre-soak the plate in the diluted accelerator (Solution B) for a minute or two before adding the quinol solution (Solution A) [1].
  • Fixing and Washing: After development is complete, thoroughly rinse the photographic material and then place it in a hypo (sodium thiosulfate) fixing bath. It is crucial to use a fresh fixing bath to prevent stains [1].

The following workflow diagram illustrates the preparation and development process.

cluster_stockA Prepare Stock Solution A cluster_stockB Prepare Stock Solution B start Start Developer Preparation a1 Dissolve 150 grains Quinol start->a1 b1 Dissolve 1300 grains Sodium Carbonate start->b1 a2 Dissolve 150 grains Sodium Sulfite a1->a2 a3 Add 15 minims Sulfurous Acid a2->a3 a4 Add Distilled Water to 10 oz a3->a4 mix Mix Equal Parts A and B a4->mix b2 Dissolve 150 grains Potassium Hydrate b1->b2 b3 Add Distilled Water to 10 oz b2->b3 b3->mix dilute Dilute with 2-3x Water mix->dilute develop Develop Film/Paper dilute->develop adjust Adjust for Exposure develop->adjust over Add KBr Restrainer adjust->over Over-exposed under Pre-soak in Accelerator or Use More Dilute Developer adjust->under Under-exposed finish Wash and Fix in Fresh Hypo over->finish under->finish

Critical Safety and Handling Information

Quinol requires careful handling due to its potential health effects.

  • Health Hazards: Hydroquinone is suspected of causing genetic defects and cancer and may cause an allergic skin reaction [2]. It is harmful if swallowed and causes serious eye damage [2].
  • Incompatibilities: It is incompatible with strong bases and strong oxidizing agents [2].
  • Storage: The compound is both air and light-sensitive. Solutions should be stored in airtight, dark containers to prevent oxidation, which turns the solution brown and reduces its efficacy [1] [2] [3].
  • Cleanliness: Always use clean dishes. Do not use equipment that has previously been used with pyrogallol (pyro) developers, as this can cause stains [1].

Essential Chemistry and Mechanism of Action

  • Chemical Identity: Quinol, also known as hydroquinone or benzene-1,4-diol, is an aromatic organic compound with the chemical formula C₆H₄(OH)₂ [4] [5] [3]. Its structure features two hydroxyl groups bonded to a benzene ring in a para position [4].
  • Role in Development: In photographic developers, quinol acts as a reducing agent [6] [2] [3]. It selectively reduces exposed silver halide crystals (e.g., AgBr) in the photographic emulsion to metallic silver (Ag), forming the dark parts of the image [4] [2] [3]. During this process, quinol itself is oxidized to p-benzoquinone [4] [3].

Important Regulatory and Substitution Note

The U.S. Food and Drug Administration (FDA) has banned hydroquinone in over-the-counter preparations due to safety concerns, including the inability to rule out its potential as a carcinogen based on animal studies [4] [5]. Its use in skin-lightening products is prescription-only in the European Union and other regions [4] [5]. This has encouraged the search for alternative agents in cosmetic applications [4] [5].

References

Quinol sulfate reducing agent applications

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Quinine Sulfate

Quinine sulfate is a cinchona alkaloid with established roles in antimicrobial therapy and emerging potential in experimental oncology. The following sections detail its protocols and data.

Antimalarial Application

Quinine sulfate is a primary treatment for uncomplicated Plasmodium falciparum malaria, especially in regions with chloroquine resistance [1]. It is often used in combination with a second agent to improve efficacy and prevent the development of resistance [2].

  • Protocol: Treatment of Uncomplicated P. falciparum Malaria

    • Objective: To eliminate malaria parasites from the bloodstream of infected patients.
    • Materials: Quinine sulfate capsules (324 mg each) [1].
    • Procedure:
      • Administer a dose of 648 mg (two capsules) orally every 8 hours for 7 days [1].
      • The capsules should be taken with food to minimize gastric upset [1].
      • For patients with severe chronic renal impairment, modify the regimen: a loading dose of 648 mg, followed by 324 mg every 12 hours [1].
    • Combination Therapy: In cases of resistant strains, co-administer with one of the following [2]:
      • Doxycycline: 200 mg loading dose, then 100 mg daily for 6 more days.
      • Tetracycline: 250 mg four times daily for 7 days.
      • Clindamycin: 300 mg four times daily for 5 days (preferred for children and pregnant women).
  • Data on Antimalarial Dosage | Patient Group | Dosage Regimen | Duration | Notes & References | | :--- | :--- | :--- | :--- | | Adults (≥16 years) | 648 mg every 8 hours | 7 days | Take with food [1] | | Pediatric Patients | 10 mg/kg three times a day | 3–7 days | Dose should not exceed adult dose [2] | | Severe Chronic Renal | 648 mg load, then 324 mg every 12 hours | 7 days | For patients not on dialysis [1] | | Pregnant Women | 648 mg every 8 hours | 7 days | Recommended with clindamycin [2] |

Experimental Chemopreventive Application

Beyond malaria, research indicates quinine sulfate may have chemopreventive properties. One study demonstrated its potential to suppress skin cancer development in a mouse model [3].

  • Protocol: Topical Application in a Mouse Skin Carcinogenesis Model

    • Objective: To evaluate the efficacy of quinine sulfate in preventing chemically-induced skin tumors [3].
    • Materials:
      • Animals: Male Swiss albino mice.
      • Test Compound: Quinine sulfate (QS) mixed in vaseline.
      • Carcinogens: DMBA (initiator) and croton oil (promoter).
    • Procedure:
      • Induction of Tumors: Shave the dorsal skin of mice. Initiate tumor growth with a single topical application of 100 μg DMBA in 100 μL acetone. Two weeks later, promote tumors by applying 1% croton oil in acetone three times per week for 14 weeks [3].
      • Treatment Groups: Include a positive control (DMBA + croton oil only) and experimental groups receiving topical QS.
      • Quinine Sulfate Application: Apply QS topically to the shaven skin one hour after croton oil application. Use two dose levels [3]:
        • High Dose: 334 mg QS per 100 gm vaseline.
        • Low Dose: 167 mg QS per 100 gm vaseline.
      • Observation & Analysis: Monitor mice for 16 weeks. Record tumor incidence, number, weight, and diameter. Calculate tumor burden and yield [3].
  • Data on Chemopreventive Efficacy The table below summarizes key findings from the mouse model study, showing quinine sulfate's dose-dependent inhibitory effects on tumor development [3].

Study Group Tumor Incidence Cumulative Number of Tumors Tumor Yield (Tumors/Mouse) Tumor Burden (Tumors/Tumor-Bearing Mouse)
Carcinogen Control (DMBA+Croton Oil) 100% 25 4.17 4.17
High Dose QS (334 mg/100g) 66.7% 8 1.33 2.00
Low Dose QS (167 mg/100g) 83.3% 15 2.50 3.00
Laboratory & Analytical Application

In a laboratory setting, quinine sulfate serves as a standard fluorescent probe due to its well-characterized fluorescence properties [2].

  • Protocol: Using Quinine Sulfate as a Fluorescence Standard
    • Objective: To determine the quantum yield (QY) of other fluorescent materials, such as carbon dots [2].
    • Principle: The quantum yield of an unknown sample is calculated by comparing its fluorescence intensity to that of a standard with a known QY, using the same excitation wavelength.
    • Materials:
      • Standard: Quinine sulfate (known QY = 0.54).
      • Solvent: 0.1 M H₂SO₄.
      • Spectrofluorometer.
    • Procedure:
      • Dissolve quinine sulfate in 0.1 M H₂SO₄ to prepare a 200 ppm standard solution [2].
      • Ensure the absorbance of both the standard and the unknown sample solutions is below 0.1 at the excitation wavelength to avoid inner-filter effects.
      • Measure the integrated fluorescence intensity of both the standard and the unknown sample at the same excitation wavelength (e.g., 350 nm).
      • Calculate the quantum yield of the unknown sample (φₓ) using the formula: φₓ = φ_st × (mₓ / m_st) × (ηₓ² / η_st²) Where φ is QY, m is the slope from the plot of fluorescence intensity vs. absorbance, and η is the refractive index of the solvent [2].

Clarification on "Reducing Agent" Terminology

It is important to clarify that quinine sulfate is not recognized as a chemical reducing agent. A reducing agent is a substance that donates electrons in a redox reaction [4]. The search results confirm quinine sulfate's roles are pharmacological and analytical, not reductive.

The term "quinol" may refer to a different chemical structure (a reduced form of quinone). Some quinone formulations, like anthraquinone, can act as biocides against sulfate-reducing bacteria by inhibiting their respiration [5]. This might be the source of confusion, but these are distinct from quinine sulfate.

Experimental Pathway Visualization

The diagram below illustrates the key experimental workflow for investigating the chemopreventive properties of quinine sulfate, as described in the protocol.

Start Study Start Initiation Topical DMBA Application (Initiation) Start->Initiation Promotion 2-Week Rest Period Initiation->Promotion Treatment Topical Croton Oil Application (Promotion) Promotion->Treatment QS_Dose Topical Quinine Sulfate Application (1 hr post-promotion) Treatment->QS_Dose Three times/week for 14 weeks DataCollection Weekly Monitoring: Tumor Count, Size, Weight QS_Dose->DataCollection Analysis Terminal Analysis: Tumor Incidence, Yield, Burden DataCollection->Analysis End Study End Analysis->End

Key Takeaways for Researchers

  • Primary Use: Quinine sulfate remains a critical drug for resistant malaria; adhere strictly to recommended dosages and combination therapies.
  • Research Potential: The chemopreventive data is promising but preliminary. Further investigation is needed to elucidate its mechanism of action and applicability to other cancer types.
  • Laboratory Utility: Its stable fluorescence makes it an excellent standard for quantum yield calculations.
  • Terminology: Distinguish quinine sulfate from quinones and quinol compounds, which have different chemical properties and applications.

References

The Stability Problem of Methyl Methacrylate (MMA)

Author: Smolecule Technical Support Team. Date: February 2026

Methyl methacrylate (MMA) is a widely used monomer, particularly known for producing poly(methyl methacrylate) (PMMA) or acrylic glass. A significant challenge in its use, especially in medical applications like patch testing for allergies, is its inherent volatility and instability [1] [2].

Key Evidence of Instability: A study analyzing commercial patch test allergen preparations found that MMA concentrations were significantly lower than the labeled amount [1]. Key findings are summarized in the table below.

Material Analyzed Labeled Concentration Findings Primary Suspected Cause
Methyl Methacrylate (in petrolatum) 2% ≤ 56% of labeled concentration; even lower at syringe tip [1] Volatility [1]
Glutaraldehyde (in petrolatum) 1% in pet. 27% to 45% of labeled concentration [1] Instability [1]
Formaldehyde Not Specified Loss occurred with storage [1] Instability [1]

This instability can lead to false-negative test results in allergen preparations, underscoring the critical need for effective stabilization methods [1].

Proposed Protocol for Investigating Stabilizers

Since no direct information on Quinol sulfate is available, the following is a generalized protocol to experimentally evaluate its potential as a stabilizer for MMA. The core idea is to use accelerated aging studies to simulate long-term storage.

Preparation of MMA Samples with Stabilizer
  • Materials: Pure Methyl Methacrylate monomer (≥99.5%), this compound (or other candidate stabilizers), inert solvent (e.g., methanol), amber glass vials with PTFE-lined caps, analytical balance, micropipettes.
  • Procedure:
    • Prepare a stock solution of this compound in a suitable solvent to ensure accurate weighing and homogeneous mixing with MMA.
    • Add this compound to pure MMA monomer to achieve a range of target concentrations (e.g., 0.01%, 0.05%, 0.1% by weight). A control sample with no stabilizer is essential.
    • Mix thoroughly using a magnetic stirrer for 30 minutes, ensuring the stabilizer is completely dissolved and dispersed.
    • Dispense the MMA-stabilizer mixtures into amber glass vials, filling them to about 90% capacity to minimize headspace. Seal the vials tightly.
Accelerated Aging and Stability Testing
  • Method: Place the prepared vials in controlled temperature ovens (e.g., 40°C, 60°C) and remove sample sets at predetermined time points (e.g., 1, 2, 4, 8 weeks). Compare against samples stored at recommended refrigeration temperatures (e.g., 4°C).
  • Quantitative Analysis: The concentration of remaining MMA must be quantified using a precise analytical technique. As used in stability studies, Gas Chromatography (GC) with a flame ionization detector (FID) is a highly suitable method [1].
  • Data Collection: For each time point and condition, record the precise MMA concentration. This data will allow you to calculate the degradation rate and the percentage of MMA retained.

The following diagram illustrates this experimental workflow:

G Start Start: Prepare MMA Samples A1 Add this compound at varying concentrations Start->A1 A2 Prepare Control Sample (No Stabilizer) Start->A2 B Dispense into Amber Vials A1->B A2->B C Accelerated Aging (High Temp Incubation) B->C D Sample Analysis at Time Points (T0, T1, T2...) C->D E1 Quantify MMA via Gas Chromatography (GC) D->E1 E2 Calculate % MMA Retained E1->E2 End Compare Stability Across Conditions E2->End

Diagram 1: Experimental workflow for testing MMA stabilizers.

Data Analysis and Presentation

Organize the quantitative results from the GC analysis into tables for clear comparison. The table structure below can serve as a template.

Table 2: Example template for recording MMA stability data under different conditions.

Stabilizer & Concentration Storage Condition Initial MMA Conc. (%) MMA Conc. at 2 Weeks (%) MMA Conc. at 4 Weeks (%) % MMA Retained (4 Weeks)
None (Control) 40°C 100 [Data] [Data] [Data]
This compound 0.01% 40°C 100 [Data] [Data] [Data]
This compound 0.05% 40°C 100 [Data] [Data] [Data]
This compound 0.1% 40°C 100 [Data] [Data] [Data]
None (Control) 4°C 100 [Data] [Data] [Data]

Safety and Handling Considerations

When working with MMA, strict safety protocols are necessary due to its hazardous properties [2] [3] [4].

  • Volatility and Flammability: MMA is a flammable liquid with a low flash point (~2°C/36°F) [3]. Work in a well-ventilated area, preferably in a fume hood, and away from ignition sources.
  • Health Hazards: MMA vapor can cause irritation to the eyes, skin, and respiratory system [2]. Repeated exposure may lead to hypersensitivity and dermatological reactions [4].
  • Personal Protective Equipment (PPE): Always wear appropriate gloves (note that MMA can compromise latex gloves [4]), safety goggles, and a lab coat. Consult safety data sheets for both MMA and this compound before starting experiments.

Conclusion and Future Research

The instability of Methyl Methacrylate in formulations is a documented problem that can compromise product efficacy and reliability [1]. While the potential of this compound as a stabilizer is a plausible hypothesis, its effectiveness requires empirical validation through the systematic experimental approach outlined above.

Successful results would pave the way for further research, including:

  • Investigating the mechanism of action (e.g., whether it acts as a free-radical scavenger to prevent premature polymerization).
  • Determining the optimal concentration that provides maximum stability without negative side effects.
  • Testing the stabilizer's performance in final formulations (e.g., within bone cement or allergen patches).

References

Proposed Mechanisms of Action and Investigation Framework

Author: Smolecule Technical Support Team. Date: February 2026

Based on the established pathogenesis of acne scarring, the following pathways represent key therapeutic targets. Investigation of Quinol sulfate should focus on its potential to modulate these processes.

The diagram below outlines the core pathways involved in acne scar formation and the proposed points of investigation for a new compound [1].

Experimental Protocols for Efficacy and Mechanism

To evaluate the potential of this compound, a multi-faceted experimental approach is recommended, moving from in vitro studies to validated in vivo models.

In Vitro Fibroblast Culture Models
  • Objective: To assess the direct impact of this compound on human dermal fibroblast activity, particularly in collagen synthesis.
  • Detailed Protocol:
    • Cell Culture: Maintain human dermal fibroblasts (e.g., HDFa line) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂.
    • Treatment Groups: Culture fibroblasts in duplicate or triplicate and treat with:
      • Vehicle control (e.g., DMSO <0.1%)
      • This compound at varying concentrations (e.g., 1 µM, 10 µM, 100 µM)
      • Positive control (e.g., 50 µg/mL Ascorbic acid)
    • Analysis:
      • Collagen Quantification: After 48-72 hours, measure total soluble collagen production using a colorimetric assay like Sircol.
      • Gene Expression: Extract RNA and perform RT-qPCR to analyze mRNA levels of COL1A1 (Type I collagen), COL3A1 (Type III collagen), and TGF-β1.
      • Cell Viability: Use an MTT assay to ensure results are not due to cytotoxicity.
In Vivo Animal Model of Acne Scarring
  • Objective: To evaluate the efficacy of this compound in a live organism with a complex wound-healing environment.
  • Detailed Protocol:
    • Model Induction: Use a validated rabbit ear hypertrophic scar model or a mouse model of dermal fibrosis.
    • Study Groups: Randomly assign animals (n=6-8 per group) to:
      • Sham control (wound, no treatment)
      • Vehicle control
      • This compound treatment (e.g., topical 1% gel or intradermal injection)
      • Positive control (e.g., Triamcinolone for hypertrophic scars)
    • Dosing & Administration: Administer treatment daily for 4-8 weeks.
    • Tissue Analysis: Harvest scar tissue at endpoint for:
      • Histology: H&E staining for scar elevation index (SEI), and Masson's Trichrome or Picrosirius Red staining for collagen density and organization.
      • Immunohistochemistry (IHC): Stain for α-SMA (myofibroblast marker), TGF-β, and PCNA (proliferation marker).
Ex Vivo Human Skin Organ Culture
  • Objective: To test this compound on human skin with intact architecture.
  • Detailed Protocol:
    • Sample Preparation: Obtain ethically sourced, full-thickness human skin from elective surgeries. Create uniform incisions or use laser ablation to simulate injury.
    • Treatment: Culture skin explants at the air-liquid interface. Apply this compound topically or via intradermal micro-injection.
    • Analysis: Process tissue for histology and IHC as in the in vivo protocol after 7-14 days in culture.

Proposed Experimental Workflow

The following diagram summarizes the staged, multi-model approach recommended for the comprehensive evaluation of this compound.

G InVitro In Vitro Studies (Fibroblast Culture) MechInsight Mechanistic Insight: - Collagen Production - Gene Expression InVitro->MechInsight InVivo In Vivo Studies (Animal Model) EfficacyProfile Efficacy & Safety Profile: - Scar Morphology - Inflammatory Response InVivo->EfficacyProfile ExVivo Ex Vivo Studies (Human Skin Organ Culture) HumanTissueVal Human Tissue Validation: - Translation Potential ExVivo->HumanTissueVal DataSynth Data Synthesis & Clinical Trial Design MechInsight->InVivo EfficacyProfile->ExVivo HumanTissueVal->DataSynth

Quantitative Data from Benchmark Therapies

While data for this compound does not exist, the table below summarizes efficacy data for established and emerging therapies from recent literature. These benchmarks can be used for comparative analysis in future studies.

Table 1: Efficacy Benchmarks for Established Acne Scar Therapies (2020-2025)

Therapy Modality Key Metric Reported Outcome (Range) Number of Studies (Sample) Reference / Context
Microneedling (MN) Monotherapy "Moderate to marked" improvement Consistent improvement in scar depth & texture 12 studies [2]
MN + Platelet-Rich Plasma (PRP) Enhanced efficacy vs. MN alone Faster healing; higher patient satisfaction 9 studies [2]
Fractional CO₂ Laser "Remarkable results" in atrophic scars High efficacy; considered a gold standard (n=104) [3]
Fractional Radiofrequency Microneedling (FRMN) Statistically significant improvement Effective for moderate-to-severe scarring (n=23) [3]
Poly-L-lactic acid (PLLA) + FRMN Significantly improved scores vs. FRMN alone Higher patient satisfaction (p=0.009) (n=45) [3]
Microneedling + Subcision "Promising and satisfactory results" Outperformed CO₂ laser + subcision at 1 month (n=30) [3]

Discussion and Future Directions

The absence of data for this compound presents a significant opportunity for original research. The proposed framework aligns with current trends in dermatological drug development, which emphasize:

  • Targeting Scar Pathogenesis: Focusing on specific phases of aberrant wound healing, particularly the modulation of MMP activity and stimulation of structured collagen deposition [1].
  • Combination Therapies: Given that monotherapies often have limitations, the potential for this compound to be used as an adjunct to modalities like microneedling or laser therapy should be explored. For example, it could be formulated for transdermal delivery enhanced by microneedling [2] [4].
  • Personalized Medicine: Future work should investigate whether efficacy is influenced by scar type (atrophic vs. hypertrophic) or patient demographics [3].

References

HPLC Application Note: Analysis of Quinol Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Hydroxychloroquine Sulfate (HCQ) is a pharmaceutical compound for which a well-documented stability-indicating HPLC method exists [1]. This protocol adapts that validated method, which was developed using a Quality by Design (QbD) approach and is suitable for separating and quantifying the main drug substance and its related impurities. The core principles of method development, including sample preparation, column selection, and mobile phase optimization, are universally applicable and form the basis of this proposed protocol for quinol sulfate [2].

2. Method Development and Strategy A robust HPLC method requires systematic development. The following workflow outlines the key stages, from initial scouting to final validation. This process helps in identifying the best conditions for separating this compound from its potential impurities.

Start Start Method Development Scout Method Scouting Start->Scout Optimize Method Optimization Scout->Optimize Select best initial conditions Test Robustness Testing Optimize->Test Iterate for best resolution & speed Validate Method Validation Test->Validate Assess parameter impact End Validated Method Validate->End

Diagram 1: HPLC Method Development Workflow. The process involves four key steps: scouting initial conditions, optimizing for performance, testing robustness, and formal validation [2].

3. Experimental Protocol

3.1. Chromatographic Conditions The following conditions are adapted from the HCQ method and provide a starting point for this compound analysis [1].

Parameter Specification
Column X-terra Phenyl (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.3 M Potassium Dihydrogen Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile : Buffer (70:30, v/v)
Gradient Program Time (min) / %B: 0/10, 10/40, 15/60, 18/10, 25/10
Flow Rate 1.5 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature Ambient

3.2. Preparation of Solutions

  • Diluent: Prepare a mixture of 1.0% Orthophosphoric Acid and Acetonitrile in the ratio of 90:10 v/v [1].
  • Standard Solution: Accurately weigh and dissolve this compound in diluent to prepare a stock solution of known concentration (e.g., 5000 µg/mL). Further dilute as needed to obtain a working standard solution [1].
  • Sample Solution: For tablet analysis, crush and powder tablets. Transfer an amount equivalent to the dose of this compound into a volumetric flask. Add diluent, sonicate for 20 minutes with intermittent shaking, dilute to volume, and mix. Centrifuge a portion of the solution at 3500 rpm for 10 minutes, and use the supernatant for injection [1].

4. Data Analysis and Interpretation After a successful HPLC run, the resulting chromatogram must be processed to identify and quantify the analytes of interest.

Start Start Data Analysis Preprocess Preprocess Data Start->Preprocess Identify Peak Identification & Integration Preprocess->Identify Baseline correction & noise reduction Quantify Quantitative Analysis Identify->Quantify Use calibration curve for concentration Report Interpret & Report Quantify->Report Assess purity, calculate RSD, check specs End Analysis Complete Report->End

Diagram 2: HPLC Data Analysis Workflow. Key steps include preprocessing the raw data, identifying and integrating peaks, performing quantitative calculations, and final interpretation [3].

4.1. Preprocessing and Integration

  • Preprocessing: Apply baseline correction and noise reduction techniques to the raw chromatographic data to improve the signal-to-noise ratio [3].
  • Peak Integration: Integrate the peaks corresponding to this compound and any impurities. The area under each peak is used for quantification [3].

4.2. Quantitative Analysis Quantification is typically performed using an external standard calibration curve [3] [4].

Solution Type Preparation Purpose
Stock Solution High concentration of pure this compound in diluent. Primary reference
Working Standards Serial dilutions of stock solution (e.g., 50-150% of target). To construct calibration curve
Quality Control (QC) Independent solutions at low, mid, and high concentrations. To validate the calibration curve

5. Regulatory Considerations & Conclusion For methods intended for regulatory submission, a comprehensive validation is required. The table below summarizes the key validation parameters and their typical acceptance criteria, based on the HCQ study [1].

Validation Parameter Recommended Acceptance Criteria
Linearity Correlation coefficient (R²) > 0.999
Precision % RSD for peak areas < 2.0
Accuracy (Recovery) Mean recovery of 98-102%
Specificity No interference from blank or impurities; Peak purity angle < purity threshold
LOD/LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ

This protocol provides a detailed and structured foundation for developing and executing an HPLC method for this compound. The conditions and steps outlined, adapted from a peer-reviewed method for a similar compound, offer a scientifically sound starting point. You should verify and optimize these parameters using your specific instrumentation and samples.

References

Determining quinol sulfate aqueous matrices

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Quinol Sulfate

Understanding the basic chemical properties of your target analyte is the first step in method development. The key data for this compound (also known as hydroquinone sulfate) is summarized in the table below.

Property Value Source
IUPAC Name 4-hydroxyphenyl hydrogen sulfate [1]
Synonyms Hydroquinone sulfate, Quinol monosulfate, 1,4-Benzenediol mono(hydrogen sulfate) [1] [2]
CAS Number 17438-29-8 [2]
Molecular Formula C₆H₆O₅S [1]
Average Mass 190.176 g/mol [1]
Monoisotopic Mass 189.99359 g/mol [1]
SMILES O=S(=O)(O)Oc1ccc(O)cc1 [1]
Classification Aryl sulfate, Phenol, Xenobiotic metabolite [2]

A Generalized Analytical Workflow

While direct methodology for this compound is unavailable in the search results, the following workflow and protocol outline a logical approach for developing and validating an analytical method for this compound, drawing from standard practices in liquid chromatography.

The diagram below illustrates the key stages of this process:

G Start Start: Method Development SamplePrep Sample Preparation Start->SamplePrep Chromatography Chromatographic Separation SamplePrep->Chromatography Detection Detection & Quantification Chromatography->Detection Validation Method Validation Detection->Validation

Detailed Protocol Outline

This section expands on the workflow with specific technical considerations for each step.

Sample Preparation

Proper sample preparation is critical for isolating the analyte and reducing matrix interference.

  • Materials: Aqueous matrix sample (e.g., buffer, biological fluid), internal standard (if applicable), protein precipitation agents (e.g., acetonitrile, methanol), solid-phase extraction (SPE) cartridges (e.g., C18, mixed-mode), pH adjustment solutions (e.g., formic acid, ammonium hydroxide).
  • Procedure:
    • Protein Precipitation: For complex matrices like plasma or urine, mix the sample with a cold organic solvent (e.g., 3 volumes of acetonitrile) in a vortex mixer. Centrifuge at high speed (e.g., 10,000-15,000 × g) for 10 minutes. Collect the supernatant for analysis [3]. This is a quick but less clean method.
    • Solid-Phase Extraction (SPE):
      • Conditioning: Condition a reverse-phase C18 SPE cartridge with methanol followed by water or a buffer.
      • Loading: Acidify the aqueous sample and load it onto the cartridge.
      • Washing: Wash with a mild aqueous solution (e.g., 5% methanol in water) to remove weakly retained interferences.
      • Elution: Elute the analyte using a stronger solvent (e.g., pure methanol or acetonitrile).
    • Filtration: Pass the final extract through a 0.22 µm or 0.45 µm syringe filter before injection into the chromatograph.
Chromatographic Separation

Liquid Chromatography is the most suitable technique. The search results indicate that Reverse-Phase HPLC is commonly used for similar compounds like quinoline derivatives [4] [5].

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC or UHPLC) equipped with a binary or quaternary pump, autosampler, and thermostatted column compartment.
  • Column: Reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm or 100 mm × 2.1 mm, 1.7 µm for UHPLC).
  • Mobile Phase:
    • A: Aqueous component (e.g., 0.1% Formic Acid in water or 10 mM Ammonium Acetate buffer).
    • B: Organic component (e.g., Acetonitrile or Methanol).
  • Elution Program: A gradient elution is recommended for separating this compound from other matrix components. For example: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 10 | 5 | 95 | | 12 | 5 | 95 | | 12.1 | 95 | 5 | | 15 | 95 | 5 |
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column) or 0.4 mL/min (for 2.1 mm ID column).
  • Column Temperature: 30 - 40 °C.
  • Injection Volume: 5 - 20 µL.
Detection and Quantification

Mass Spectrometry (MS) offers high sensitivity and selectivity.

  • Instrumentation: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
  • Ionization Mode: Negative ion mode (ESI-) is predicted to be suitable due to the acidic sulfate and phenolic groups [2] [3].
  • Operation: Multiple Reaction Monitoring (MRM). The following parameters need to be optimized by infusing a standard solution:
    • Precursor Ion: [M-H]⁻ m/z 189.99 (based on monoisotopic mass) [1].
    • Product Ion(s): To be determined experimentally (e.g., a fragment resulting from the loss of SO₃).
    • Collision Energy (CE): To be optimized.
    • Source Parameters: Desolvation temperature, capillary voltage, and gas flows should be optimized for maximum signal.
Method Validation

Once a method is developed, it must be validated according to regulatory guidelines (e.g., ICH, FDA). Key parameters to assess include:

  • Linearity and Range: Analyze a series of standard solutions (e.g., 5-8 concentrations) to establish a calibration curve.
  • Accuracy and Precision: Evaluate using quality control samples at low, medium, and high concentrations within the range.
  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
  • Specificity: Confirm that the method can unequivocally identify this compound in the presence of other matrix components.
  • Stability: Assess the stability of the analyte in the matrix and in solutions under various storage and handling conditions.

Key Considerations and Troubleshooting

  • Analyte Stability: this compound is a metabolite and may be susceptible to enzymatic or chemical degradation. Store samples at -80°C and use inhibitors if necessary.
  • Matrix Effects: In mass spectrometry, ion suppression or enhancement from the sample matrix is a major concern. The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for this.
  • pH Control: The retention and peak shape of ionizable compounds like this compound (pKa of sulfate group is expected to be very low) can be highly dependent on mobile phase pH. Buffering the mobile phase is essential for reproducibility.

Conclusion and Next Steps

While a specific, citable protocol for determining this compound is not available in the current search results, the chemical properties and generalized framework provided here can serve as a solid foundation for your work.

  • Consulting Specialized Databases: Search analytical methodology sections in databases like SciFinder, Reaxys, or PubMed Central for journal articles that detail the analysis of hydroquinone sulfate or structurally similar aryl sulfates.
  • Empirical Optimization: Use the outlined protocol as a starting point and experimentally optimize critical parameters, particularly the MRM transitions and chromatographic gradient.

References

A Foundational Approach for Quinol Sulfate Analysis

Author: Smolecule Technical Support Team. Date: February 2026

While a direct protocol is not available, you can develop a robust method by systematically optimizing key parameters. The table below outlines the core components and considerations for a reversed-phase HPLC method with UV detection, which is a common starting point for analyzing ionic organic compounds like quinol sulfate [1] [2].

Component Initial Considerations & Options Purpose & Optimization Goals
Sample Preparation Dilution in mobile phase or weaker solvent; filtration (0.45 µm or 0.22 µm membrane) [2] [3]. Ensure sample is compatible with column; prevent column clogging & matrix effects [2].

| HPLC Column | Chemistry: C18 (standard), phenyl, or polar-embedded groups [1]. Dimensions: Standard: 4.6 x 150 mm, 5 µm; UHPLC: 2.1 x 50-100 mm, sub-2 µm [1]. | Achieve optimal separation (resolution); C18 is a common start, but other chemistries may improve shape selectivity for aromatic structures [1]. | | Mobile Phase | Aqueous Phase: Water with 0.1% formic acid or 10-20 mM ammonium acetate/format [1]. Organic Phase: Acetonitrile or Methanol [1]. | Control retention & peak shape; pH & buffer conc. critical for ionizable analytes; volatile buffers are MS-compatible [1] [2]. | | Elution Mode | Isocratic: Simple mixture. Gradient: Complex mixture (e.g., parent drug & impurities) [1]. | Achieve separation in minimal time; gradient elution common for method robustness [1]. | | Detection | UV/Vis Detector: Wavelength selection based on analyte's chromophore [4]. | Primary detection for quantitation; wavelength must be determined from standard or literature. | | Alternative Detectors | Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) [4]. | "Universal" detectors for analytes with weak chromophores; respond based on analyte mass [4]. |

How to Locate Specific Protocols

Given the lack of a direct method, here are practical steps to find the detailed information you need:

  • Search Specialized Application Libraries: Major instrument manufacturers (e.g., Thermo Fisher, Agilent, Waters) maintain extensive online libraries of analytical applications. Search these repositories for "quinol," "bisulfate," or related drug names [2].
  • Consult Scientific Literature and Pharmacopoeias: Search databases like PubMed, SciFinder, or Google Scholar for journal articles on the analysis of your specific drug compound. Also, check official pharmacopoeias (e.g., USP, Ph. Eur.) for published monographs, which may contain validated methods [2] [5].
  • Systematic Method Development: If no method exists, you will need to develop one. This involves scouting different column chemistries and mobile phase conditions, then optimizing for resolution, speed, and robustness [1] [2]. Modern automated systems with column and solvent switching valves can significantly accelerate this process [2].

Experimental Workflow for Method Development

The following diagram illustrates a logical workflow for developing an analytical method from scratch, integrating the steps of sample preparation, separation, and detection.

G Start Define Analytical Goal SP Sample Preparation Start->SP Define matrix and analyte ColSelect Column & Mobile Phase Screening SP->ColSelect Prepare sample Opt Method Optimization ColSelect->Opt Select best starting conditions Val Method Validation Opt->Val Finalize robust method parameters

References

Chemical Identity and Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical identity and quantitative data relevant for the storage and handling of quinol sulfate.

Property Specification
CAS Number 17438-29-8 [1] [2] [3]
Molecular Formula C₆H₆O₅S [1] [2] [3]
Molecular Weight 190.17 g/mol [2] [4]
Density 1.669 ± 0.06 g/cm³ (Predicted) [2] [3] [5]
pKa -3.67 ± 0.18 (Predicted) [2]
Storage Temperature Not explicitly stated for the pure chemical. See stability note below.

Stability and Handling Guidance

While direct storage conditions for This compound are not fully detailed in the search results, a highly relevant stability study on a closely related compound provides a strong model for appropriate handling.

  • Stability Model from Related Research: A recent study on quinine sulphate suppositories (a compound with a similar chemical structure) provides a proven framework for stability testing. The research concluded that the suppositories were stable when stored at 4.0±0.5 °C and 27.0±2.0 °C for the duration of the 8-week study [6]. This suggests that cool or ambient temperatures may be suitable for related compounds.
  • Recommended Precautionary Storage: In the absence of specific data for the pure compound, a prudent approach is to store this compound in a cool, dry place, and to consider storage in a refrigerator (2-8 °C) for long-term stability, following the model of the related study [6].
  • General Handling: The compound is identified for industrial use [3]. As with all chemicals, standard laboratory safety practices should be followed.

Experimental Workflow for Stability Assessment

For comprehensive quality control, you can adapt the following experimental protocol, which is modeled on the methodology used in the quinine sulphate stability study [6]. This workflow outlines the key parameters to test when determining the stability of a formulation or compound under various storage conditions.

The diagram below illustrates the key stages and assessment parameters for conducting stability studies:

Start Start Stability Study Storage Storage Conditions Start->Storage TimePoints Testing Time Points (0, 1, 4, 8 weeks) Storage->TimePoints PhysioChem Physicochemical Tests TimePoints->PhysioChem Content Chemical Integrity Tests TimePoints->Content Analysis Data Analysis PhysioChem->Analysis Physical Stability Content->Analysis Chemical Stability End Stability Conclusion Analysis->End

Detailed Methodologies
  • Storage Conditions and Time Points

    • Prepare multiple batches of the sample.
    • Store samples under controlled conditions, for example: 4.0 ± 0.5 °C (refrigerated) and 27.0 ± 2.0 °C (ambient) [6].
    • Analyze the samples at predetermined intervals, such as 0, 1, 4, and 8 weeks [6].
  • Physicochemical Parameter Tests

    • Physical Appearance: Document color, texture, and form.
    • Weight Uniformity: Check for consistency across samples.
    • Hardness/Friability: Measure resistance to crushing (for solids).
    • Melting Range: Determine the temperature range at which the sample melts.
    • Liquefaction Time: Time for a solid sample to dissolve or disintegrate under set conditions [6].
  • Chemical Integrity Tests

    • Drug Content Uniformity: Use HPLC or UV spectroscopy to quantify the active ingredient concentration across samples.
    • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the chemical structure to detect any significant modifications or degradation throughout the storage period [6].
  • Data Analysis

    • Perform statistical analysis (e.g., two-way ANOVA) to determine the influence of storage time and temperature on the measured parameters [6].
    • A formulation or compound is considered stable if there are no statistically significant undesirable changes in its physicochemical and chemical properties over time.

Troubleshooting Common Scenarios

  • Scenario: Suspected chemical degradation or inconsistent experimental results.
    • Action: Conduct FTIR analysis and compare the spectra to a baseline sample. Significant shifts in peaks would indicate a modification of the chemical structure [6].
  • Scenario: Changes in physical properties (e.g., clumping, color change).
    • Action: Systematically test and monitor hardness, liquefaction time, and melting range. Compare the data against your initial stability study benchmarks to identify deviations [6].

Frequently Asked Questions

  • What is the primary biological role of this compound? this compound is known as a human and marine xenobiotic metabolite, meaning it is produced in the body when organisms metabolize certain foreign chemicals [5].
  • Where can I find suppliers for this compound? Several chemical companies, such as Anyang Hongmeng New Materials Co., Ltd., and Tianjin Rongshen Chemical Co., Ltd., list this compound for sale [2].

Key Limitations and Further Research

Please note that the quantitative storage data and detailed protocols above are adapted from a study on quinine sulphate formulated into suppositories [6]. While this provides an excellent model, the ideal storage conditions for pure this compound powder may differ.

References

Quinol Sulfate: Available Chemical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key identifiers and available physical data for quinol sulfate (CAS# 17438-29-8).

Property Value / Description
CAS Number 17438-29-8 [1] [2]
Molecular Formula C6H6O5S [1] [2]
Molecular Weight 190.17 g/mol [2], 190.17400 g/mol [1]
Synonyms Hydrochinonmonoschwefelsaeure; (4-Hydroxy-phenyl)-hydrogensulfate; sulfuric acid mono-(4-hydroxy-phenyl ester) [1]
Density 1.669±0.06 g/cm³ (Predicted) [2]
pKa -3.67±0.18 (Predicted) [2]
Melting Point Not Available (N/A) [1] [2]
Boiling Point Not Available (N/A) [1]

Troubleshooting Guide: Missing Melting Point Data

Issue: The melting point for this compound is not listed in standard chemical databases.

Explanation & Solutions:

  • Data Gap: The melting point may not have been reported in the literature, or the compound might decompose before a clear melting point is observed, which is common for some organic salts and esters.
  • Experimental Determination: Since reference data is unavailable, you may need to determine the melting point experimentally.
  • Purity Consideration: The commercial available purity of this compound is typically 90% to 98% [2]. Impurities can significantly alter the melting point and range, which could explain the value you encountered.

Suggested FAQ for Technical Support Center

Q: The melting point for this compound (CAS 17438-29-8) is listed as "N/A" in our databases. What value should I use for my experiment?

A: Standard commercial and scientific databases do not contain a recorded melting point for this compound [1] [2]. We recommend the following course of action:

  • Experimental Determination: Perform your own melting point analysis. The following workflow outlines this process.
  • Consult Suppliers: Inquire directly with chemical suppliers who list this compound, as they may have proprietary technical data [2].
  • Literature Search: Conduct a thorough search of scientific literature for any specialized studies or patents that may report this physical property.

Start Start: Missing MP Data Step1 Source compound from reputable supplier Start->Step1 Step2 Perform melting point analysis in triplicate Step1->Step2 Step3 Observe and record melting behavior Step2->Step3 Step4 Note decomposition or sintering if present Step3->Step4 Step5 Report average melting point with observed range Step4->Step5

References

Quinol Sulfate: Chemical Identification & Properties

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes the basic identifying information and physicochemical properties for quinol sulfate as found in chemical databases [1].

Property Specification
Common Name This compound
CAS Number 17438-29-8
Molecular Formula C₆H₆O₅S
Molecular Weight 190.174 g/mol
Other Synonyms Hydrochinonmonoschwefelsaeure; (4-Hydroxy-phenyl)-hydrogensulfate; O-Sulfo-hydrochinon; 4-Oxy-phenylschwefelsaeure [1]
HS Code 2907299090 (Customs code for polyphenols; phenol-alcohols) [1]

Example Analytical Methodology: UV-Vis Spectrophotometry

While specific protocols for this compound were not located, the following method for quantifying Hydroxychloroquine Sulfate by UV-Vis spectrophotometry [2] can serve as a useful reference for developing your own assays. The workflow for this method is outlined in the diagram below.

Start Start Method Development Prep Prepare Stock Solution (50 μg/mL in 0.01M HCl) Start->Prep Dilute Perform Dilutions (e.g., 1:20 followed by 1:5) Prep->Dilute Read UV-Vis Spectrophotometer Scan (200 nm to 700 nm) Dilute->Read Analyze Analyze Absorption Maxima Read->Analyze End Method Validation Analyze->End

Principle: This method is based on the absorption of ultraviolet or visible light by the analyte's chromophoric groups. The quinoline group in the molecule, for instance, absorbs at a characteristic wavelength [2].

Detailed Protocol [2]:

  • Stock Solution Preparation: Accurately weigh hydroxychloroquine sulfate raw material. Dissolve it in 0.01 M Hydrochloric Acid (HCl) to achieve a concentration of 50 μg/mL.
  • Sample Dilution: Perform successive dilutions of the stock solution. A typical scheme involves an initial 1:20 dilution, followed by a further 1:5 dilution, to reach a final working concentration of 10 μg/mL. All dilutions should be performed in triplicate for reliability.
  • Instrumental Analysis: Load the sample solutions into a UV-Vis spectrophotometer fitted with a 10 mm quartz cuvette. Perform a full-wavelength scan from 200 nm to 700 nm to identify the absorption maxima.
  • Calibration: Use an analytical standard of known purity (e.g., 99.78%) to prepare a calibration curve, following the same dilution steps as the sample.

Important Information Notice and Next Steps

The search results I obtained are insufficient to create the detailed safety protocols and troubleshooting guides you requested. Specifically, information on personal protective equipment (PPE), first aid measures, stability, reactivity, accidental spill procedures, and common experimental issues is missing.

To build a comprehensive technical support center, I suggest you:

  • Consult Official Safety Data Sheets (SDS): The most reliable source for handling precautions is the official SDS for this compound (CAS # 17438-29-8) from a certified chemical supplier.
  • Refine Your Search: Use the precise CAS number in searches for more accurate and safety-focused results.
  • Explore Related Compounds: Broaden your search to include safety data on structurally similar compounds like hydroquinone or other sulfate esters, as some handling principles may be analogous.

References

Quinol sulfate solubility challenges

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Core Challenge

The primary challenge with quinol sulfate falls under the broader category of Poorly Water-Soluble Drugs. This is a significant hurdle in pharma, as low solubility can severely reduce a drug's bioavailability, meaning the body cannot effectively absorb and use it [1].

This problem necessitates various solubilization techniques to enhance dissolution and absorption. The diagram below outlines a logical workflow for diagnosing and addressing solubility issues.

SolubilityTroubleshooting cluster_physical Physical Modification Path cluster_chemical Chemical Modification Path cluster_formulation Formulation-Based Path start Start: Low Solubility of this compound decide_approach Select Primary Solubilization Strategy start->decide_approach Define problem phys_mod Physical Modifications decide_approach->phys_mod Improve surface area chem_mod Chemical Modifications decide_approach->chem_mod Alter API chemistry form_approach Formulation-Based Approaches decide_approach->form_approach Use carriers micronization Micronization/ Nanonization phys_mod->micronization Particle size reduction solid_disp Solid Dispersions phys_mod->solid_disp Amorphous state cd_inclusion Cyclodextrin Inclusion phys_mod->cd_inclusion Molecular complex evaluate Evaluate Solubility & Bioavailability micronization->evaluate Test dissolution solid_disp->evaluate Test dissolution cd_inclusion->evaluate Test dissolution salt_form Salt Form Modification chem_mod->salt_form Ionizable groups prodrug Prodrug Approach chem_mod->prodrug Derivatization salt_form->evaluate Test dissolution prodrug->evaluate Test dissolution surfactants Surfactants & Solubilizers form_approach->surfactants Micelle formation cosolvents Cosolvents form_approach->cosolvents Change medium lipid_carriers Lipid-Based Carriers form_approach->lipid_carriers Lipid dissolution surfactants->evaluate Test dissolution cosolvents->evaluate Test dissolution lipid_carriers->evaluate Test dissolution evaluate->decide_approach Failure - Iterate outcome Optimal Formulation Identified evaluate->outcome Success

Figure 1: Solubility Enhancement Strategy Map

Solubilization Techniques: A Comparative Overview

The following table summarizes common solubilization techniques applicable to challenging compounds like this compound, based on current pharmaceutical strategies [1].

Technique Category Specific Method Key Principle Applicability to this compound
Chemical Modification Salt Formation Improves solubility through altered crystal structure and ionization. High relevance; as a sulfate, alternative salt forms may be explored.
Prodrug Approach Chemical derivatization to a more soluble form that converts in vivo. Potential option if functional groups are available for derivatization.
Physical Modification Micronization/Nanonization Increases surface area for dissolution by reducing particle size. Highly applicable; a universal first approach for crystalline powders.
Solid Dispersions Disperses API in a soluble polymer matrix to create amorphous states. Highly applicable; common for significantly boosting solubility.
Cyclodextrin Inclusion Forms water-soluble inclusion complexes that encapsulate the API. Applicable; depends on molecular size and compatibility with cyclodextrin cavity.
Formulation-Based Surfactants/Solubilizers Uses micelles to solubilize lipophilic drugs in the aqueous medium. Highly applicable; a standard method in liquid and semi-solid formulations.
Cosolvents Uses water-miscible organic solvents to improve solubility in the medium. Highly applicable; standard for parenteral and oral solution formulations.
Lipid-Based Carriers Solubilizes or disperses the drug in lipid excipients (e.g., SNEDDS). Potential option, especially if this compound has lipophilic character.

Experimental Protocol: Salt Formation Screening

This detailed methodology provides a starting point for experimental work, focusing on the highly relevant strategy of salt formation [1].

1. Objective: To systematically screen various counterions to form a salt of quinol with improved aqueous solubility and physical stability compared to the native this compound.

2. Materials:

  • API: Quinol (1,4-Benzenediol) base form.
  • Acids: A selection of pharmaceutically acceptable acids for salt formation (e.g., hydrochloric acid, phosphoric acid, citric acid, maleic acid, tartaric acid, methanesulfonic acid).
  • Solvents: Various organic solvents for crystallization (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and their water mixtures).
  • Equipment: Heating mantles, magnetic stirrers, vacuum filtration setup, analytical balance, pH meter, and access to characterization tools (HPLC, XRD, DSC).

3. Procedure:

  • Step 1: Slurry Synthesis

    • Weigh approximately 100 mg of quinol base into a series of small vials.
    • Add a suitable solvent (e.g., ethanol) to each vial to create a slurry.
    • Slowly add equimolar amounts of the different counterion acids to the separate vials while stirring.
    • Monitor the reaction and product formation.
  • Step 2: Temperature Cycling

    • Seal the vials and stir continuously for 24 hours at ambient temperature.
    • Subsequently, subject the vials to temperature cycling (e.g., between 4°C and 40°C) for 48-72 hours to promote crystal growth and formation of the most stable polymorph.
  • Step 3: Isolation and Characterization

    • Isolate the resulting solids by vacuum filtration.
    • Wash the crystals with a small amount of cold solvent and allow them to air-dry.
    • Analyze the dried powders for:
      • Chemical Purity: Using HPLC.
      • Solid-State Form: Using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm salt formation and identify if the product is crystalline or amorphous.
      • Initial Solubility: Perform a preliminary solubility assessment in a buffered aqueous solution at pH 6.8.

4. Data Analysis:

  • Compare the preliminary solubility of the new salt forms against the original this compound.
  • Select the top 1-2 candidates that show a significant solubility improvement and are crystalline (for better stability) for further, more rigorous testing.

Frequently Asked Questions

Q1: Why should I consider salt formation for this compound if it's already a salt? Many drug molecules can form salts with multiple different counterions. The original sulfate salt might have poor crystal packing or high lattice energy, leading to low solubility. Switching to a different salt form (e.g., hydrochloride or citrate) is one of the most common and successful strategies to drastically improve a drug's solubility and dissolution rate [1].

Q2: What is the first experiment I should run to diagnose the solubility problem? Begin with a simple dissolution test. Take a small, weighed amount of your this compound and add it to a vial with your standard aqueous buffer (e.g., phosphate buffer pH 6.8). Stir continuously for a defined period (e.g., 24 hours), then filter and analyze the concentration in the saturated solution. This will give you a baseline solubility value. Observing the material before and after the test can also provide clues about its behavior.

Q3: Are there any resources to help visualize or plan these complex experimental workflows? Yes, using tools like Graphviz can be very helpful. You can map out decision trees, like the one in Figure 1, to plan your experiments. Online Graphviz editors allow you to quickly create and share these diagrams without any software installation, which is great for collaboration [2]. You can even use AI assistants to help generate the initial DOT code based on your described workflow [2].

Moving Forward Without Specific Data

Since concrete data on this compound is not available in the public domain, your research will likely involve primary experimental investigation.

  • Focus on Systematic Screening: The general strategies and specific protocol provided are standard in pre-formulation studies and offer a logical starting point.
  • Leverage Analytical Tools: Characterize your starting material and every new form you create (e.g., via PXRD, DSC, and solubility measurements) to make data-driven decisions.
  • Iterate Based on Data: Use the workflow in Figure 1 as a living document. If one path fails, return to the decision point and try another, using the knowledge gained from the previous experiment.

References

Analyzing quinol sulfate trace levels

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Summaries

The table below summarizes two robust LC-MS/MS methods suitable for determining trace levels of quinolones in complex matrices. You can adapt these core parameters for quinol sulfate analysis.

Method Feature Method 1: Baby Food Screening [1] Method 2: Pork Meat Analysis (GB 31658.17-2021) [2]
Analytes 8 quinolones (e.g., Ciprofloxacin, Enrofloxacin) 13 quinolones, 19 sulfonamides, 3 tetracyclines
Sample Matrix Meat and egg-based baby food Pork muscle tissue
Sample Preparation QuEChERS extraction (alkaline-modified) Extraction with McIlvaine-NA2EDTA buffer; SPE clean-up (HLB cartridge)
LC Column Not specified in abstract Purospher STAR RP-18e (2 µm) UHPLC column
Detection LC-MS/MS (Tandem Mass Spectrometry) LC-MS/MS (Tandem Mass Spectrometry)
Key Performance Screening target: 5 µg/kg LOQ: ≤15 µg/kg; Recovery: 60-110%; Precision RSD: <15%

Detailed Experimental Protocols

Here are the detailed steps for the two methods summarized above, which you can use as a template for developing your own protocol for this compound.

Protocol 1: QuEChERS-based Extraction for LC-MS/MS Screening

This protocol is designed to be simple and fast, using a QuEChERS approach [1].

  • Extraction: Weigh 1 g of homogenized sample into a centrifuge tube. Add 8 mL of a suitable extraction buffer. Vortex for 1 minute, then sonicate for 20 minutes. Centrifuge at 10,000 rpm for 5 minutes and recover the supernatant.
  • Clean-up: Transfer the supernatant to a tube containing QuEChERS salts (e.g., MgSO4, NaCl). Shake vigorously and centrifuge. The extract can potentially be diluted and injected without further clean-up.
  • LC-MS/MS Analysis: Analyze the extract using LC-MS/MS. A C18 column is typical. A mixture of water and acetonitrile, both with 0.1% formic acid, can be used as mobile phases for a gradient elution. Detection should be in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity.
Protocol 2: Solid-Phase Extraction (SPE) Clean-up for Regulatory Compliance

This method follows a national standard and includes a more rigorous clean-up step [2].

  • Extraction: Homogenize 500 g of sample. Weigh 1 g of the homogenate. Add 8 mL of McIlvaine-Na2EDTA buffer (pH 5.0). Vortex and sonicate as in Protocol 1. Repeat the extraction twice and pool all supernatants.
  • SPE Clean-up:
    • Condition an HLB SPE cartridge (200 mg/6 mL) with 5 mL methanol and 5 mL water.
    • Load the entire pooled extract onto the column.
    • Wash the column with 5 mL water and 5 mL of 20% (v/v) methanol.
    • Elute the analytes with 10 mL of an eluent mix (e.g., Methanol/Ethyl Acetate/Ammonia, 150:150:6).
  • Concentration and Reconstitution: Collect the eluate and evaporate to dryness under a gentle nitrogen stream at 45°C. Reconstitute the dry residue in 1 mL of a reconstitution solution (e.g., Water/Methanol/Acetonitrile/Formic acid, 40:5:5:0.05). Centrifuge and filter through a 0.22 µm membrane before LC-MS/MS analysis.
  • LC-MS/MS Analysis: Use a C18 UHPLC column for separation. The method should be validated to meet performance criteria such as LOQ ≤15 µg/kg, recovery between 60-110%, and precision RSD <15% [2].

Troubleshooting Common Issues

Here are some common challenges and potential solutions for trace analysis.

Problem Possible Causes Troubleshooting Steps

| High Background Noise / Poor Sensitivity | Matrix interference, insufficient clean-up, ion suppression in MS. | - Optimize SPE wash steps.

  • Use matrix-matched calibration standards.
  • Try a different LC gradient to separate the analyte from co-eluting compounds. | | Low Recovery | Incomplete extraction or inefficient elution from SPE. | - Check extraction buffer pH.
  • Ensure the elution solvent is strong enough.
  • Use an internal standard to correct for recovery losses. | | Poor Chromatography (Peak Tailing) | Secondary interactions with the LC column. | - Use a mobile phase additive like formic acid to improve peak shape.
  • Ensure the LC column is dedicated to this method to avoid contamination. |

Workflow Diagram for Trace Analysis

The following diagram outlines the general decision-making and experimental workflow for developing and validating a method to analyze this compound, integrating the concepts from the protocols above.

Key Considerations for Method Development

Since a direct method for This compound was not found, here are critical points to consider when adapting these protocols:

  • Chemical Stability: this compound is a sulfate conjugate. Its stability in various pH conditions (during extraction and analysis) must be investigated to prevent degradation.
  • Method Validation: Any adapted method must be fully validated. Key parameters to establish include Limit of Detection (LOD) and Limit of Quantification (LOQ), accuracy (recovery), precision (repeatability), and linearity [3].
  • Matrix Effects: The influence of your specific sample matrix (e.g., plasma, tissue) on the ionization of the analyte is a major concern in LC-MS/MS. Using a stable isotope-labeled internal standard for this compound is the most effective way to compensate for these effects.

References

Core Protocol: Using 8-HQS for Tissue Culture Initiation

Author: Smolecule Technical Support Team. Date: February 2026

This method, used for establishing apple tissue cultures from adult orchard trees, is effective for reducing contamination and inhibiting browning caused by oxidized polyphenols [1].

The table below summarizes the key parameters of the established protocol:

Parameter Specification
Primary Application Initiation & establishment of in vitro cultures of apple (Malus domestica) from shoot tips of adult trees [1].
8-HQS Treatment 200 µL of a 0.1% solution of 8-HQS; explants covered for 24 hours [1].
Basal Medium Modified Murashige and Skoog (MS) medium [1].
Cytokinin 4.4 µM Benzyladenine (BA) [1].
Key Outcomes Reduction of infection rate; inhibition of explant and media browning; yields of 50-90% sterile explants after 7 days (vs. 100% loss in untreated controls) [1].

Experimental Workflow

The following diagram visualizes the key stages of the 8-HQS method for establishing tissue cultures, from material preparation to the final growth phase.

workflow 8-HQS Tissue Culture Establishment Workflow Start Start: Collect Shoot Tips SurfaceClean Surface Cleaning and Disinfection Start->SurfaceClean Dissect Dissect to 2-3 mm Explants SurfaceClean->Dissect PlaceMedium Place on Modified MS Medium with 4.4 µM BA Dissect->PlaceMedium HQS_Treatment Cover with 0.1% 8-HQS Solution for 24 Hours PlaceMedium->HQS_Treatment Transfer Transfer to Fresh Medium (Auxin and Cytokinin) HQS_Treatment->Transfer Culture Culture and Monitor Growth Transfer->Culture Result Outcome: Actively Growing Shoots Culture->Result

Potential Troubleshooting and FAQs

Based on the protocol, here are some anticipated issues and solutions that could form the basis of a technical support guide:

  • Problem: High levels of explant browning.

    • Possible Cause: Oxidation of polyphenols released from damaged plant tissues when exposed to air [1].
    • Solution: Ensure the 8-HQS solution fully covers the explants during the critical 24-hour treatment period. 8-HQS acts as an inhibitor of polyphenoloxidases [1].
  • Problem: Persistent microbial contamination.

    • Possible Cause: Inadequate surface disinfection of the initial plant material or non-sterile working conditions.
    • Solution: Review and intensify the surface disinfection protocol for the shoot tips. The 8-HQS treatment significantly reduces infection, but it is not a substitute for initial sterility [1].
  • Problem: Low rate of shoot growth after initiation.

    • Possible Cause: Genotypic variation, suboptimal concentration of plant growth regulators in the subsequent medium, or poor physiological state of the donor plant [1].
    • Solution: Optimize the concentrations of auxin and cytokinin in the transfer medium for specific genotypes. The success rate is variable depending on the cultivar [1].

Methodology and Application Notes

For researchers looking to implement or adapt this method, consider the following:

  • Key Advantage: The 8-HQS method can increase the yield of sterile explants independent of the vegetation period and the phytosanitary state of the donor plant material, offering great operational flexibility [1].
  • Mechanism: 8-HQS is a chelating agent. Its protective effect is likely due to the chelation of copper ions, which are essential co-factors for the polyphenol oxidase (PPO) enzyme responsible for browning [1].

References

Chemical Identity of Quinol Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Before troubleshooting, proper identification of the compound is essential. Here are the key identifiers for Quinol Sulfate [1]:

Property Description
Chemical Name This compound [1]
CAS Registry Number 17438-29-8 [1]
Molecular Formula C6H6O5S [1]
Molecular Weight 190.17 g/mol [1]
SMILES C1=CC(=CC=C1O[S](=O)(=O)O)O [1]
InChI Key FPXPQMOQWJZYBL-UHFFFAOYSA-N [1]
Density 1.67 g/cm³ (Calculated) [1]

The molecular structure of this compound can be visualized for reference. The following diagram uses the DOT language and can be rendered with Graphviz.

HPLC Purity Assessment Troubleshooting

Liquid Chromatography (LC) is a standard technique for purity assessment. The table below outlines common baseline issues and their solutions, synthesized from expert troubleshooting guides [2].

Problem Symptom Potential Cause Troubleshooting Action Underlying Principle
High & changing baseline in gradient run; "ghost peaks" even with no sample. Mobile phase impurities (e.g., in water, organic solvent, or additives). Switch to a different brand or a higher grade (e.g., LC-MS grade) of the suspected solvent/additive. Highly pure solvents minimize interfering signals, especially with sensitive detectors like MS [2] [3].
Large, broad peak at the end of a gradient or during a column wash. Impurities in the mobile phase that are strongly retained on the column. Incorporate a stronger washing step in the method; use purer mobile phase components. Impurities accumulate on-column and elute as a broad band when the solvent strength is increased [2].
Saw-tooth pattern or erratic baseline noise in UV detection. Inconsistent mobile phase composition due to a malfunctioning pump (e.g., sticky check valve, air bubble). Purge the pump lines; inspect and clean or replace pump check valves. A faulty pump causes fluctuations in the mixture of A/B solvents, changing the UV absorbance arriving at the detector [2].
Baseline drift with changing mobile phase composition, especially at low UV wavelengths. Detector response to a UV-absorbing mobile phase additive (e.g., formate, acetate). Add the same concentration of additive to both A and B solvents; or use a higher, less-absorbing detection wavelength. The concentration of the additive at the detector becomes constant (if added to both solvents) or its absorbance is reduced [2].
General drift, particularly with Refractive Index (RI) detection. Temperature fluctuations affecting the detector cell. Ensure the detector is thermally stabilized; control the laboratory ambient temperature. The RI detector signal is highly sensitive to temperature changes [2].

The following workflow diagram maps the logical process for diagnosing these baseline issues.

G Start Abnormal LC Baseline Q1 Does the problem persist with a blank injection (mobile phase only)? Start->Q1 Q2 Are there sharp, erratic changes (saw-tooth pattern)? Q1->Q2 Yes A1 Problem likely from sample preparation. Check sample matrix. Q1->A1 No Q3 Is the issue a smooth but significant drift with gradient or a broad washout peak? Q2->Q3 No A2 Suspect pump issues. Check for air bubbles or faulty check valves. Q2->A2 Yes A4 Likely mobile phase impurities. Try a new, high-purity bottle of solvent/additive. Q3->A4 Broad washout peak A5 Likely detector response to mobile phase additive. Add additive to both solvents or change wavelength. Q3->A5 Smooth drift with gradient A3 Problem is mobile phase-related.

Key Experimental Protocols

For reliable results, adhere to these general protocols for HPLC purity assessment:

  • Mobile Phase Preparation: Always use high-purity solvents (e.g., LC-MS grade) specifically designed for instrumental analyses to minimize baseline noise and ghost peaks [2] [3]. Consistently use the highest purity additives available. Prepare mobile phase fresh daily and filter through a 0.45 µm or 0.22 µm membrane filter.
  • System Suitability Test: Before analyzing experimental samples, run a series of blank injections (mobile phase only) to establish a clean baseline profile. This helps identify any contamination originating from the system or mobile phase itself [2].
  • Column Washing and Storage: As part of the method, include a strong washing step (e.g., with a high percentage of organic solvent) at the end of a sequence to elute any strongly retained compounds or impurities, preserving column life and performance [2].

Filling the Knowledge Gaps

While the information above provides a strong foundation, your technical support center can be enhanced by adding the following:

  • Validated Analytical Methods: The core requirement for a formal purity assessment is a validated method. I was unable to locate a specific, official method for this compound. You could search databases like AOAC Official Methods of AnalysisSM [4] or major pharmacopoeias (USP, EP) for standardized methods.
  • Specific Chromatographic Conditions: For this compound, optimal column type, mobile phase pH, and detection wavelength are critical. These can be determined experimentally or found in scientific literature.
  • Stability Data: Information on the compound's stability in solution and under various storage conditions is vital for ensuring the reliability of your assessment over time.

References

Chemical Identity of Quinol Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the basic properties of a compound is the first step in any degradation study. The table below summarizes key identifiers for quinol sulfate, which is also known as 4-hydroxyphenyl hydrogen sulfate or hydroquinone monosulfate [1].

Property Description
IUPAC Name 4-hydroxyphenyl hydrogen sulfate [1]
Common Synonyms Hydroquinone monosulfate, Quinol monosulfate [1]
Chemical Formula C₆H₆O₅S [1]
Average Mass 190.176 g/mol [1]
SMILES O=S(=O)(O)Oc1ccc(O)cc1 [1]
InChIKey FPXPQMOQWJZYBL-UHFFFAOYSA-N [1]

A Framework for Degradation Studies

While data on this compound is limited, the well-documented degradation studies of Hydroxychloroquine Sulfate (HCQ), which contains a quinoline ring, provide a valuable methodological blueprint [2]. The following workflow outlines a general stability-indicating study based on these principles.

Detailed Experimental Protocol

The workflow above is implemented through the following specific procedures [2]:

  • 1. Sample Preparation

    • Prepare a stock solution of the drug substance (e.g., at 50 µg/mL) in an appropriate diluent. A common diluent is a mixture of water and acetonitrile, sometimes acidified with 0.01M HCl or 1% orthophosphoric acid, based on the compound's solubility [2] [3].
    • For formulated drug products, extract the active ingredient from the tablet matrix by crushing tablets into a fine powder, dissolving in the diluent, and sonicating for about 20 minutes [2].
  • 2. Stress Conditions (Forced Degradation)

    • Expose the sample solution to various stress conditions to simulate and accelerate degradation. The goal is to achieve approximately 5-10% degradation in at least one condition to prove the method can detect changes [2].
    • Typical conditions include:
      • Acid Hydrolysis: Use 0.1M HCl at elevated temperature (e.g., 60°C for several hours) [2].
      • Base Hydrolysis: Use 0.1M NaOH at elevated temperature [2].
      • Oxidative Stress: Use 3% Hydrogen Peroxide (H₂O₂) at room temperature [2].
      • Thermal Degradation: Heat the solid drug or solution [2].
      • Photolytic Stress: Expose the drug to UV and fluorescent light as per ICH Q1B guidelines [2].
  • 3. HPLC Analysis

    • Column: A phenyl column (e.g., X-terra phenyl, 250 x 4.6 mm, 5 µm) is often suitable for separating complex mixtures and isomers [2].
    • Mobile Phase: Use a gradient method. Mobile Phase A is often a phosphate buffer (e.g., 0.3 M, pH 2.5), and Mobile Phase B is a mixture of acetonitrile and buffer (e.g., 70:30 v/v) [2].
    • Detection: Utilize a Photo-Diode Array (PDA) detector, scanning at 220 nm or 234 nm, to collect UV spectra for each peak. This is critical for assessing peak purity and identifying degradation products [2].
  • 4. Data Evaluation

    • Peak Purity: Use the PDA detector's software to ensure that the main drug peak is pure and not co-eluting with any degradation product [2].
    • Baseline Separation: Confirm that all degradation peaks are well-resolved from the main peak and from each other [2].

FAQs and Troubleshooting Guide

Based on common challenges in pharmaceutical analysis, here are some potential issues and solutions.

Question / Issue Possible Cause Recommended Solution
Insufficient degradation in forced degradation studies. Stress conditions are too mild. Increase temperature, concentration of acid/base/oxidant, or duration of exposure [2].
Too much degradation (e.g., >90%). Stress conditions are too harsh. Reduce the severity of the stress condition (e.g., shorter time, lower temperature, or more dilute reagents) [2].
Poor peak shape or resolution in HPLC. Incorrect mobile phase pH or column chemistry. Adjust the buffer pH; consider screening different column chemistries (e.g., C18, C8, phenyl) [4].
Low recovery of the main analyte. Degradation or adsorption to vial/column. Check sample stability in the diluent; use a different vial material; passivate the LC system if needed [4].
HPLC column pressure is too high. Particulates from sample matrix clogging the system. Centrifuge the sample solution or filter it through a 0.45 µm or 0.22 µm membrane before injection [2] [4].

Key Considerations for Researchers

  • Quality by Design (QbD): Implement a QbD approach early in method development. Using factorial designs (e.g., 2²) to evaluate the impact of critical parameters like mobile phase pH and gradient profile can help you establish a robust and rugged method that is less prone to failure during validation [2] [3].
  • Enzymatic Pathways: Be aware that quinol derivatives can be metabolites or products of enzymatic reactions. For instance, the enzyme sulfite dehydrogenase (quinone) (EC 1.8.5.6) catalyzes the reaction between a quinone and sulfite to produce a this compound, highlighting a potential biological degradation or transformation pathway [5].

References

Analytical Techniques for Quinol Sulfate Detection

Author: Smolecule Technical Support Team. Date: February 2026

The choice of method significantly impacts your detection limits. The table below summarizes the characteristics of different analytical approaches.

Method Reported LoD/Information Key Principle Advantages & Applications
GC-MS/MS [1] LoD: 10 ng/mL (for related compounds) Separation by gas chromatography followed by highly selective and sensitive tandem mass spectrometry detection. High sensitivity and specificity; suitable for complex matrices like blood and urine; can quantify parent drug and metabolites simultaneously [1].
UV-Vis Spectrophotometry [2] Identifies absorption maxima (e.g., 220, 234, 256, 330, 342 nm) Measurement of light absorption by the quinoline chromophore group at specific wavelengths. Simplicity, low cost, and fast analysis; ideal for routine quality control of raw materials and formulations [2].
Turbidimetric Method [3] [4] ~1 mg/L (for sulfate ion) Sulfate ions form a barium sulfate suspension; turbidity is measured via nephelometer or spectrophotometer. Standardized for water/wastewater; useful for detecting sulfate impurities; susceptible to interferences (silica, color) [3] [4] [5].
Limit Test for Sulfates [5] Semi-quantitative Visual comparison of barium sulfate precipitate turbidity against a standard. Standard pharmacopeial method for impurity testing; ensures drug purity and regulatory compliance [5].

Troubleshooting Guide: Common Issues & Solutions

Here are answers to frequently asked questions that arise during method development and analysis.

FAQ 1: Why is my detection limit for sulfate impurities too high using the turbidimetric method?
  • Potential Cause: Interfering substances in the sample matrix, such as silica (over 500 mg/L), suspended matter, or color [3] [5].
  • Solution:
    • Run a blank: Correct for interference by preparing and measuring a blank from which the barium chloride has been omitted [3].
    • Sample preparation: Use acid digestion or other clean-up steps to isolate the analyte and remove interferents [5].
FAQ 2: How can I improve the sensitivity and specificity of my detection method?
  • Potential Cause: The inherent limitations of your current technique. Turbidimetric and UV-Vis methods have higher functional limits than instrumental techniques [2] [3] [4].
  • Solution:
    • Move to an advanced technique: Adopt GC-MS/MS for trace-level analysis. This method offers superior sensitivity (LoD down to 10 ng/mL for similar compounds) and can distinguish quinol sulfate from other components in the sample [1].
    • Optimize sample hydrolysis: For conjugated metabolites, use enzymatic hydrolysis (with sulfatase/β-glucuronidase) to convert conjugated forms back to the aglycone for accurate quantification [1].
FAQ 3: My precipitation reaction for sulfate is inconsistent. What factors should I control?
  • Potential Cause: Uncontrolled reaction conditions for the barium sulfate precipitation [5].
  • Solution:
    • Control the environment: Perform the test under consistent temperature and pH conditions.
    • Standardize reagents: Add reagents in a specific order (e.g., acid first) and use consistent mixing. Avoid overuse of barium chloride to prevent excessive precipitation [5].

Detailed Experimental Protocols

Protocol 1: Turbidimetric Sulfate Detection

This method is adapted from EPA standards for water analysis and can be applied to detect sulfate impurities [3] [4].

Workflow Diagram: Turbidimetric Sulfate Analysis

start Sample Collection prep Sample Preparation start->prep cond Condition Sample prep->cond react Add Barium Chloride cond->react measure Measure Turbidity react->measure compare Compare to Standard Curve measure->compare result Report Result compare->result

Procedure:

  • Sample Preparation: Collect sample in a plastic or glass bottle. It can be preserved at 4°C with a holding time of 28 days [3] [4].
  • Condition Sample: Ensure the sample is free of suspended matter and color. If not, perform a blank correction [3].
  • Reaction: Treat an aliquot of the sample with barium chloride under controlled conditions to form a stable barium sulfate suspension [3] [4].
  • Measurement: Determine the resulting turbidity using a nephelometer, filter photometer, or spectrophotometer [4].
  • Quantification: Compare the turbidity reading to a calibration curve prepared from standard sulfate solutions. The minimum detectable limit is approximately 1 mg/L [3] [4].
Protocol 2: GC-MS/MS Analysis for Enhanced Sensitivity

This protocol is inspired by a method for quantifying propofol and its metabolites, demonstrating the principles for sensitive detection of small organic molecules [1].

Workflow Diagram: GC-MS/MS Analysis

start Sample Preparation hydrolyze Optional Hydrolysis (Use sulfatase/β-glucuronidase) start->hydrolyze extract Extract with QuEChERS hydrolyze->extract inject Inject into GC-MS/MS extract->inject separate Gas Chromatography (Separation) inject->separate detect Tandem MS (Detection & Quantification) separate->detect result Data Analysis detect->result

Procedure:

  • Sample Preparation (Hydrolysis): To quantify conjugated metabolites (e.g., quinol sulfates), incubate the sample with sulfatase enzyme. Calculate the concentration increase after hydrolysis to determine the conjugated fraction [1].
  • Extraction: Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for clean-up. This involves liquid-liquid extraction and dispersive solid-phase extraction to isolate analytes from the matrix [1].
  • Instrumental Analysis:
    • Gas Chromatography (GC): The extracted sample is injected and vaporized. Components are separated as they travel through the GC column [1].
    • Tandem Mass Spectrometry (MS/MS): The separated compounds are ionized and filtered in the first mass analyzer. Specific product ions are generated and filtered in the second analyzer, providing a highly selective and sensitive signal [1].
  • Quantification: The lower limit of quantification (LLOQ) for this type of method can be as low as 10 ng/mL. The method is validated for precision and accuracy, with correlation values (R²) of not less than 0.999 [1].

Key Concepts for Your Technical Content

  • Distinguish Between Limits: When creating documentation, clearly define and distinguish between the Limit of Detection (LOD), the lowest concentration that can be detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable accuracy and precision [6].
  • Apply Quality by Design (QbD): For robust method development, consider using a factorial design to systematically optimize critical parameters (e.g., wavelength, pH, reagent concentration). This approach helps establish a method that is reliable and fit for its intended purpose [2].

References

Quinol sulfate alternative compounds

Author: Smolecule Technical Support Team. Date: February 2026

Alternatives to Quinine Sulfate

The table below summarizes several antimalarial quinoline derivatives, which are the primary alternatives to quinine sulfate, along with their experimental antiprion activity data [1].

Compound Name Reported Use Case Experimental Activity (EC₅₀) Notes / Experimental Context
Quinacrine Antimalarial; investigated for antiprion activity [1] 300-400 nM [1] Among the most potent in cell culture; ineffective in clinical trials for prion disease [1]
Amodiaquine Antimalarial; investigated for antiprion activity [1] 500 nM [1] Data from ScN2a cell culture model [1]
Mefloquine Antimalarial; investigated for antiprion activity [1] 500 nM [1] Data from ScN2a cell culture model [1]
Chloroquine Antimalarial; investigated for antiprion activity [1] 2.3-10 μM [1] Data from ScN2a cell culture model [1]
Hydroxychloroquine Antimalarial; investigated for antiprion activity [1] 1-10 μM [1] Data from ScN2a cell culture model [1]
Primaquine Antimalarial; investigated for antiprion activity [1] <10 μM [1] Data from ScN2a cell culture model [1]
Artemether/Lumefantrine Malaria treatment [2] N/A in provided context Rated highly for malaria (9.2/10) based on user reviews [2]
Coartem Malaria treatment [2] N/A in provided context Rated highly for malaria (9.7/10) based on user reviews [2]

Key Experimental Protocols

For researchers, the methodology behind evaluating and synthesizing these compounds is critical. Here are details on two fundamental experimental protocols.

Cellular Antiprion Activity Assay

This standard assay is used to determine the EC₅₀ values for the compounds listed above [1].

  • Cell Line: Mouse neuroblastoma cells infected with mouse RML prions (ScN2a cells).
  • Procedure:
    • Incubate ScN2a cells with the test compound for 3-6 days.
    • Lyse the cells to release proteins.
    • Digest the lysate with proteinase K (PK). The pathogenic prion protein (PrPSc) is partially resistant to this digestion, while the normal cellular prion protein (PrPC) is degraded.
    • Use immunodetection (e.g., Western blot, ELISA) to quantify the remaining PK-resistant PrPSc.
  • Data Analysis: The concentration of the compound that reduces the PK-resistant PrPSc signal by 50% is reported as the EC₅₀.

This workflow for the cellular antiprion assay can be visualized as follows:

G start ScN2a Cells Infected with Prions step1 Incubate with Test Compound (3-6 days) start->step1 step2 Lyse Cells step1->step2 step3 Proteinase K (PK) Digestion step2->step3 step4 Immunodetection (Western Blot, ELISA) step3->step4 result Quantify PK-Resistant PrPSc (Calculate EC₅₀) step4->result

Classical Synthesis of Quinoline Scaffold

The quinoline core of these drugs can be synthesized through several well-established methods [3].

  • Friedländer Synthesis: Involves the condensation of o-aminobenzaldehyde with a ketone or aldehyde possessing an α-methylene group, followed by cyclodehydration [3].
  • Skraup/Doebner-von Miller Synthesis: The Skraup synthesis involves reacting aniline with glycerol in a strong acidic medium with an oxidant. The Doebner-von Miller modification uses aniline with substituted acroleins [3].
  • Conrad-Limpach Synthesis: This method involves the condensation of an arylamine with a β-ketoester, followed by cyclodehydration upon heating in acid to form 4-hydroxyquinolines [3].

The following diagram illustrates the logical relationships and typical starting materials for these major classical synthesis routes:

G Start Common Starting Materials A Aniline Derivatives Start->A B o-Aminobenzaldehyde Start->B C Glycerol Start->C D β-Ketoesters Start->D E Ketones/Aldehydes Start->E S1 Skraup/Doebner-von Miller Synthesis A->S1 S3 Conrad-Limpach Synthesis A->S3 S2 Friedländer Synthesis B->S2 C->S1 D->S3 E->S2 End Quinoline Scaffold S1->End S2->End S3->End

Research Implications & Future Directions

The data reveals key considerations for drug development:

  • Mind the Gap between Cell and Animal Models: The case of quinacrine is a powerful reminder that high potency in a cellular assay (EC₅₀ of ~300 nM) does not guarantee in vivo efficacy. This can be due to factors like poor pharmacokinetics, failure to cross the blood-brain barrier, or the development of prion drug resistance through conformational change [1].
  • Leverage Existing Synthetic Chemistry: The extensive literature on green chemistry modifications of classical reactions (e.g., using ultrasound irradiation, ionic liquids, or transition metal catalysis) provides robust tools for synthesizing novel quinoline derivatives for testing [3].

References

Validating quinol sulfate analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Related Compounds

The most relevant study I found compares three techniques for determining veterinary quinolones (a class of antibiotics) in pig muscle, which can serve as a useful framework for understanding method performance [1]. It is crucial to note that these methods are for different analytes and the data should not be directly applied to quinol sulfate without further experimental confirmation.

The table below summarizes the performance characteristics of these methods for the analyzed quinolones [1]:

Analytical Method Limit of Detection (LOD) Range Limit of Quantification (LOQ) Key Features and Applications

| LC-FD (Liquid Chromatography with Fluorescence Detection) | 0.1 - 2.1 ng g⁻¹ | Not specified | Good sensitivity for native fluorescent compounds; often more affordable [1]. | | LC-MS (Liquid Chromatography-Mass Spectrometry) | 0.3 - 1.8 ng g⁻¹ | Not specified | Provides molecular identity confirmation; higher selectivity than LC-FD [1]. | | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | 0.2 - 0.3 ng g⁻¹ | Not specified | Highest sensitivity and selectivity; robust performance for complex matrices; considered the gold standard for confirmatory analysis [1]. |

A general workflow for developing and validating such methods is outlined in the diagram below.

G Start Start Method Development SamplePrep Sample Preparation Start->SamplePrep Extraction Extraction SamplePrep->Extraction Weighing Weigh Sample SamplePrep->Weighing CleanUp Clean-up (e.g., SPE) Extraction->CleanUp Analysis Instrumental Analysis CleanUp->Analysis Validation Method Validation Analysis->Validation LC_FD LC-FD Analysis->LC_FD LC_MS LC-MS Analysis->LC_MS LC_MSMS LC-MS/MS Analysis->LC_MSMS RoutineUse Routine Application Validation->RoutineUse Linearity Linearity Validation->Linearity LOD_LOQ LOD/LOQ Validation->LOD_LOQ Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Robustness Robustness Validation->Robustness Homogenization Homogenization Weighing->Homogenization Homogenization->Extraction

Figure 1: General Workflow for Developing and Validating an Analytical Method. This chart outlines the key stages, from sample preparation to final validation, common to methods like those used for quinolone analysis.

Foundational Principles of Method Validation

For any analytical method, validation is a critical step to ensure it is reliable and fit for its intended purpose. The core parameters to evaluate are consistent across techniques, even if the specific results for this compound are not available in the search results.

  • Key Validation Parameters: A method's fitness is assessed through several performance characteristics [2] [3]:

    • Linearity: The ability to obtain results directly proportional to the analyte's concentration.
    • Precision: The closeness of agreement between a series of measurements (repeatability and reproducibility).
    • Accuracy: The closeness of the measured value to the true value.
    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected or quantified with acceptable precision and accuracy.
    • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
  • Quality by Design (QbD): This is a systematic approach to development that begins with predefined objectives. It emphasizes understanding how method parameters (like pH or mobile phase composition) affect performance and ensuring robustness from the outset [3]. Applying QbD can lead to more efficient validation and more reliable methods.

A Practical Path Forward for Your Research

Given the lack of a direct comparison for this compound, here is a suggested approach to guide your work:

  • Define Analytical Requirements: Start by defining your specific needs, including the required sensitivity (LOD/LOQ), the complexity of your sample matrix (e.g., biological fluid, pharmaceutical formulation), and the purpose of the analysis (e.g., qualitative identification or precise quantification).
  • Prioritize Selectivity and Sensitivity: For unequivocal identification and quantification of this compound, especially in complex matrices, LC-MS/MS is often the preferred technique due to its superior selectivity and sensitivity [1].
  • Apply Rigorous Validation: Follow established validation guidelines to thoroughly test all relevant performance parameters for your developed method. This ensures the generation of reliable and defensible data [2].

References

Key Metrics for Evaluating Biomarker Performance

Author: Smolecule Technical Support Team. Date: February 2026

When validating a biomarker, researchers use specific metrics to evaluate its performance. The table below summarizes the most critical ones [1].

Metric Description Application in Evaluation
Sensitivity The proportion of actual positive cases that the biomarker correctly identifies. Measures the biomarker's ability to detect the target disease or condition when it is present.
Specificity The proportion of actual negative cases that the biomarker correctly identifies. Measures the biomarker's ability to avoid false alarms in healthy individuals or controls.
Positive Predictive Value (PPV) The proportion of positive test results that are true positives. Helps clinicians understand the probability of disease given a positive test result; depends on disease prevalence.
Negative Predictive Value (NPV) The proportion of negative test results that are true negatives. Helps clinicians understand the probability of no disease given a negative test result; depends on disease prevalence.
Area Under the Curve (AUC) The overall ability of the biomarker to distinguish between cases and controls (discrimination). An AUC of 0.5 is no better than a coin flip, while 1.0 represents perfect discrimination.
Calibration How well the biomarker's estimated risk aligns with the observed risk. Assesses the accuracy of the biomarker's risk predictions.

Experimental Design & Protocols for Robust Validation

A robust validation study requires a carefully designed protocol to ensure results are reliable and clinically meaningful [1] [2].

  • Define Intended Use and Population: Clearly define the biomarker's purpose (e.g., for diagnosis, prognosis, or prediction) and the specific patient population it is intended for before beginning validation studies [1].
  • Ensure Proper Sample Sizing and Handling: Conduct statistical power calculations to determine the appropriate number of samples needed. All samples should be collected, stored, and processed using predefined Standard Operating Procedures (SOPs) to minimize pre-analytical biases [2].
  • Implement Randomization and Blinding: Randomly assign case and control specimens to testing plates or batches to control for technical "batch effects." Keep laboratory personnel blinded to clinical outcomes to prevent conscious or unconscious bias during data generation and analysis [1].
  • Select Appropriate Analytical Techniques: The analytical method must be precise. For example, one large-scale trial found that only biomarker assays with a coefficient of variation (CV) less than 30% performed adequately, with higher precision (e.g., CV < 10-20%) being ideal for many applications [2].
  • Distinguish Prognostic from Predictive Biomarkers: Use the correct statistical model. A prognostic biomarker is identified through a main effect test of association with the outcome. A predictive biomarker requires an interaction test between the treatment and the biomarker, typically using data from a randomized clinical trial [1].

The Multi-Phase Biomarker Validation Pipeline

Biomarker validation is a rigorous, multi-stage process designed to ensure that only the most promising candidates move toward clinical use [2] [3]. The following diagram illustrates the key phases:

cluster_1 Discovery Phase cluster_2 Pre-Validation Phase cluster_3 Validation Phase Discovery Discovery PreValidation PreValidation Discovery->PreValidation Passes candidates Validation Validation PreValidation->Validation Confirms putative biomarker ClinicalUse ClinicalUse Validation->ClinicalUse Successful candidate TrainingSet Training Set (Small sample cohort) SigPanel Signature Biomarker Panel TrainingSet->SigPanel TestSet Independent Test Set (~100 samples) SigPanel->TestSet CrossVal Cross-Validation (e.g., Holdout Method) TestSet->CrossVal Putative Putative Biomarker CrossVal->Putative LargeCohort Large Independent Cohort (100s-1000s of samples) Putative->LargeCohort Confirm Confirmatory Studies LargeCohort->Confirm Candidate Validated Candidate Biomarker Confirm->Candidate

This workflow shows that biomarker validation progresses from initial discovery on small sample sets to large-scale confirmatory studies. The discovery phase uses a small "training set" to generate an initial panel of signature biomarkers [3]. The pre-validation phase tests these candidates on an independent "testing set" of approximately 100 samples, using cross-validation methods to eliminate false positives and produce a "putative biomarker" [3]. The final validation phase involves large-scale, multi-center studies on diverse, independent cohorts to generate proof for clinical use, establishing a "validated candidate biomarker" [2] [3].

A Path Forward for Quinol Sulfate Research

Given the absence of specific data on this compound, here are steps you can take to advance your research:

  • Conduct Targeted Literature Reviews: Search for this compound (or its synonyms like Hydroquinone Mono(Hydrogen Sulfate)) in the context of specific diseases (e.g., cancer, oxidative stress-related conditions) to find discovery-phase studies that may not have reached the validation stage [4].
  • Establish a Validation Plan: If you are beginning to study this compound, use the framework above to design your experiments. Start by clearly defining its intended clinical use and then plan the discovery, pre-validation, and validation studies with appropriate sample sizes and statistical power [1] [2].
  • Explore Collaborative Opportunities: Large-scale validation often requires immense resources. As noted in the literature, large collaborative networks (e.g., the Early Detection Research Network) were established to overcome the high costs and logistical challenges of biomarker validation [2].

References

Validated UV-Vis Spectrophotometry Method

Author: Smolecule Technical Support Team. Date: February 2026

One research publication describes the development and validation of an analytical method for Hydroxychloroquine Sulfate using UV-Vis Spectrophotometry, following a Quality by Design (QbD) approach [1].

The method was found to be "linear, effective and selective, precise and accurate and robust for all parameters evaluated" according to the authors. The key parameters from the validation are summarized below [1].

Parameter Description
Analyte Hydroxychloroquine Sulfate [1]
Technique Absorption Spectrophotometry in the UV-Vis region [1]
Validation Basis RE No. 899/03 (Brazilian Health Regulatory Agency - ANVISA) and ICH guidelines [1]
Key Advantages Uses only water as a diluent; sample preparation by direct dilution (faster, more economical, and sustainable) [1]

Workflow for Method Validation

The following diagram illustrates the typical workflow for developing and validating an analytical method, drawing on the principles of the QbD approach mentioned in the research.

Start Method Development (Define Objective & Method Parameters) A1 QbD: Risk Assessment & Design of Experiments (DoE) Start->A1 A2 Method Optimization A1->A2 B1 Analytical Curve & Linearity A2->B1  Validation Phase B2 Accuracy A2->B2  Validation Phase B3 Precision (Repeatability) A2->B3  Validation Phase B4 Robustness A2->B4  Validation Phase End Validated Method Ready for Routine Use B1->End B2->End B3->End B4->End

References

Quinol sulfate limit of detection studies

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information on Quinol Sulfate

The table below summarizes the key identifiers and properties of this compound (also known as hydroquinone sulfate) from the search results. This data is crucial for researchers but does not include analytical performance metrics [1] [2] [3].

Property Value
IUPAC Name [4-hydroxyphenyl] hydrogen sulfate [2] / (4-hydroxyphenyl) sulfate [3]
CAS Number 17438-29-8 [3] [4]
Chemical Formula C6H6O5S [1] [3] [4]
Molecular Weight 190.17 g/mol [2] [3]
SMILES O=S(=O)(O)Oc1ccc(O)cc1 [2]
InChI Key FPXPQMOQWJZYBL-UHFFFAOYSA-N [2]
Synonym Hydroquinone sulfate [3]

Analytical Method Development and Validation

Although data for this compound is unavailable, a study on Hydroxychloroquine Sulfate (HCQ) illustrates how a Quality by Design (QbD) approach can be applied to develop and validate a UV-Vis spectrophotometric method [5]. This framework is also applicable to this compound.

The core principle of the method involves preparing sample solutions and measuring their absorption at a specific wavelength where the compound absorbs light [5]. The workflow for developing and validating such a method can be summarized as follows:

Key Experimental Protocols from the HCQ Sulfate Study

Based on the research, here are the detailed methodologies for key steps [5]:

  • Instrumentation and Materials: The method used a UV-Vis spectrophotometer (e.g., Varian Cary 300) with a quartz cuvette of 10 mm optical path. The diluent was distilled water.
  • Sample Preparation: The sample was prepared by direct dilution. A stock solution of 50 μg/mL was first prepared, which was then diluted to the final reading concentration.
  • Wavelength Selection: Spectrophotometric scans were performed in the range of 200 to 700 nm to identify the absorption maxima. The method utilized the maximum at 342 nm, attributed to the quinoline group in HCQ. For this compound, a similar scan would be needed to determine its optimal wavelength.
  • Validation Parameters: The method was validated according to regulatory guidelines (ANVISA/BR), assessing the following parameters:
    • Linearity: The calibration curve was prepared using an analytical standard.
    • Precision and Accuracy: Evaluated to ensure consistent and correct results.
    • Robustness: Tested to see if the method remains reliable despite small, deliberate variations in method parameters.

References

×

XLogP3

0.6

UNII

P938AXP4T2

Related CAS

61162-95-6 (sulfate, MF unknown)

Other CAS

61162-95-6
17438-29-8

Wikipedia

Hydroquinone monosulfate

Dates

Last modified: 02-18-2024

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